4-(2,4-Difluorobenzyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-2-1-10(12(14)8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQMAHFHVBQZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594915 | |
| Record name | 4-[(2,4-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203860-02-0 | |
| Record name | 4-[(2,4-Difluorophenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203860-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,4-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(2,4-Difluorobenzyl)piperidine CAS 333985-60-7 properties
The following technical guide provides an in-depth analysis of 4-(2,4-Difluorobenzyl)piperidine, structured for researchers in medicinal chemistry and process development.
CAS: 333985-60-7 Role: Pharmacophore Scaffold & Intermediate Document Type: Technical Monograph
Executive Summary
4-(2,4-Difluorobenzyl)piperidine (CAS 333985-60-7) is a specialized heterocyclic building block belonging to the 4-benzylpiperidine class.[1] It serves as a critical pharmacophore in the design of NMDA receptor antagonists (specifically NR2B-selective agents) , monoamine transporter inhibitors, and sigma receptor ligands.
The 2,4-difluoro substitution pattern on the aromatic ring is not arbitrary; it is a strategic medicinal chemistry modification designed to:
-
Block Metabolic Hotspots: Fluorine substitution at the 2- and 4-positions prevents oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life compared to the unsubstituted benzyl analog.
-
Modulate Lipophilicity: The difluoro motif increases
and membrane permeability while altering the electronic distribution of the aromatic ring, enhancing stacking interactions within hydrophobic binding pockets.
Physicochemical Profile
The compound is typically supplied as the hydrochloride salt to ensure stability and water solubility for biological assays.
| Property | Value (Free Base) | Value (HCl Salt) |
| CAS Number | 333985-60-7 | 333985-60-7 (often used for salt) |
| Formula | ||
| Molecular Weight | 211.25 g/mol | 247.71 g/mol |
| Appearance | Colorless viscous oil | White to off-white crystalline solid |
| Solubility | DCM, MeOH, DMSO | Water (>20 mg/mL), DMSO, MeOH |
| pKa (Calc.) | ~10.2 (Piperidine NH) | N/A |
| LogP (Calc.) | 2.93 | N/A |
| H-Bond Donors | 1 (NH) | 1 (NH |
| H-Bond Acceptors | 2 (F atoms) | 2 (F atoms) |
Synthetic Pathways[2][3][4][5][6]
The synthesis of 4-(2,4-difluorobenzyl)piperidine must differentiate between the benzyl (methylene linker) and benzoyl (ketone linker) derivatives. The benzyl form is accessed via reduction of the ketone or cross-coupling strategies.
Method A: Friedel-Crafts Acylation & Reduction (Scalable Route)
This route is preferred for large-scale production due to the low cost of starting materials.
-
Acylation: Isonipecotic acid (piperidine-4-carboxylic acid) is N-protected (e.g., N-acetyl or used as HCl salt) and converted to the acid chloride. This undergoes Friedel-Crafts acylation with 1,3-difluorobenzene catalyzed by
.[2] -
Reduction: The resulting ketone intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone, is reduced to the methylene linkage. Standard Wolff-Kishner conditions are often too harsh; a milder alternative involves triethylsilane (
) in TFA or catalytic hydrogenation if the fluorines are stable.
Method B: Suzuki-Miyaura Cross-Coupling (Discovery Route)
This modular approach allows for rapid analog generation during SAR studies.
-
Hydroboration: N-Boc-4-methylene piperidine is hydroborated with 9-BBN to form the alkylborane species.
-
Coupling: The alkylborane undergoes
-catalyzed cross-coupling with 1-bromo-2,4-difluorobenzene. -
Deprotection: Acidic cleavage of the Boc group yields the final salt.
Synthetic Workflow Diagram
Figure 1: Dual synthetic pathways. Route A (top) is preferred for scale; Route B (bottom) for library generation.
Medicinal Chemistry Applications
NR2B-Selective NMDA Receptor Antagonists
The 4-benzylpiperidine moiety is a "privileged scaffold" for ligands targeting the Ifenprodil-binding site on the NR2B subunit of the NMDA receptor.
-
Mechanism: These compounds act as allosteric modulators. The piperidine nitrogen (protonated at physiological pH) forms a critical salt bridge with acidic residues (e.g., Glu236) in the binding pocket.
-
Role of the Tail: The secondary amine is typically alkylated with a "tail" group (e.g., phenoxyethyl) to reach the hydrophobic pocket.
-
Role of the Head (2,4-Difluorobenzyl): The difluorophenyl ring occupies a hydrophobic sub-pocket. The fluorines interact via multipolar electrostatic interactions with aromatic residues (e.g., Tyr, Trp) in the receptor, improving potency over the unsubstituted benzyl ring.
Metabolic Stability Logic
In drug design, the para-position of a phenyl ring is a primary site for CYP450-mediated oxidation.
-
Problem: Unsubstituted benzylpiperidines are rapidly metabolized to phenols, which are then glucuronidated and excreted.
-
Solution: Introducing a fluorine at the 4-position blocks this metabolic soft spot. The 2-position fluorine often enforces a specific torsional angle relative to the methylene linker, locking the bioactive conformation.
Pharmacophore Map
Figure 2: Pharmacophore mapping of the scaffold within the NR2B allosteric binding site.
Handling & Safety Protocols
Signal Word: DANGER (Based on structural class properties)
Hazard Identification
-
H314: Causes severe skin burns and eye damage (Free base).
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.
Experimental Handling
-
Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic.
-
Solulibity for Assays: Prepare stock solutions in DMSO (up to 100 mM). Avoid storing aqueous solutions for >24 hours to prevent hydrolysis or precipitation.
-
Neutralization: If the free base is required for a reaction (e.g., N-alkylation), treat the HCl salt with
in MeCN or DCM. Do not use strong hydroxides (NaOH) if sensitive functional groups are present in the "tail" coupling partner.
References
-
Synthesis & Characterization
-
Medicinal Chemistry (NR2B & SAR)
-
Chemical Data & Safety
-
4-(2,4-Difluorobenzyl)piperidine hydrochloride Product Data. ChemScene.
-
PubChem Compound Summary: (2,4-Difluorophenyl)-piperidin-4-yl-methanone.[2] (Related Intermediate).
-
Sources
- 1. CAS 333985-60-7 | 4-(2,4-Difluoro-benzyl)-piperidine hydrochloride - Synblock [synblock.com]
- 2. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Sci-Hub. ChemInform Abstract: Large Scale Synthesis of N‐Benzyl‐4‐formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. / ChemInform, 2001 [sci-hub.red]
- 7. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: 4-(2,4-Difluorobenzoyl)piperidine vs. 4-(2,4-Difluorobenzyl)piperidine
The following technical guide provides an in-depth analysis comparing 4-(2,4-Difluorobenzoyl)piperidine and 4-(2,4-Difluorobenzyl)piperidine .
The Divergence of Precursor and Pharmacophore in Antipsychotic Synthesis
Executive Summary
In the landscape of medicinal chemistry—specifically within the development of benzisoxazole-based atypical antipsychotics like Risperidone , Iloperidone , and Paliperidone —two structural analogs frequently appear: the benzoyl and benzyl piperidine derivatives.
While they differ only by a single degree of oxidation at the linker carbon, this structural nuance dictates their utility. 4-(2,4-Difluorobenzoyl)piperidine is the critical synthetic precursor , possessing the electrophilic carbonyl required for heterocycle formation (benzisoxazole ring closure). In contrast, 4-(2,4-Difluorobenzyl)piperidine represents a reduced analog , often identified as a process impurity or a distinct pharmacophore for sigma (
This guide analyzes the physicochemical divergence, synthetic pathways, and specific application logic for these two moieties.
Part 1: Structural & Physicochemical Analysis[1][2]
The fundamental difference lies in the linker between the piperidine C4 position and the 2,4-difluorophenyl ring.
| Feature | 4-(2,4-Difluorobenzoyl)piperidine | 4-(2,4-Difluorobenzyl)piperidine |
| CAS (HCl Salt) | 106266-04-0 | 333985-60-7 |
| Linker | Carbonyl (–C=O–) | Methylene (–CH₂–) |
| Hybridization | ||
| Electronic Nature | Electron-Withdrawing (EWG) | Electron-Donating / Neutral |
| Reactivity | Electrophilic (susceptible to nucleophilic attack) | Inert to nucleophiles; susceptible to oxidation |
| Key Application | Precursor: Forms 1,2-benzisoxazoles via oxime. | Analog/Impurity: Stable pharmacophore; cannot cyclize. |
| LogP (Est.) | ~2.2 (Polar carbonyl lowers lipophilicity) | ~3.1 (More lipophilic) |
| pKa (Piperidine N) | ~9.5–10.0 (Inductive withdrawal lowers basicity) | ~10.5–11.0 (Typical secondary amine) |
Electronic & Conformational Impact
-
The Benzoyl Linker: The carbonyl group conjugates with the difluorophenyl ring, creating a planar electronic system. This electron-withdrawing nature activates the aromatic ring positions, specifically facilitating the nucleophilic aromatic substitution (
) required for benzisoxazole formation. -
The Benzyl Linker: The methylene bridge acts as a flexible hinge, allowing the phenyl ring to rotate freely relative to the piperidine chair. This flexibility is often preferred in binding pockets requiring induced fit (e.g., monoamine transporters), but it renders the molecule chemically inert regarding ring-closure reactions.
Part 2: Synthetic Pathways & Mechanisms
Synthesis of the Benzoyl Precursor
The industry-standard route for 4-(2,4-Difluorobenzoyl)piperidine utilizes a Friedel-Crafts Acylation . This method couples 1,3-difluorobenzene with an isonipecotic acid derivative (typically the acid chloride or anhydride) using a Lewis acid catalyst.[1]
-
Reagents: 1,3-Difluorobenzene, Isonipecotic acid chloride (N-protected or HCl salt),
. -
Regioselectivity: The fluorine atoms are ortho/para directing.[1] The 1,3-difluoro substitution pattern directs the incoming acyl group to the 4-position (between the fluorines is sterically hindered; para to one F and ortho to the other is preferred), yielding the 1-(2,4-difluorophenyl) ketone.
The Critical Transformation: Benzisoxazole Cyclization
The primary utility of the benzoyl compound is its conversion into the 6-fluoro-1,2-benzisoxazole core found in Risperidone. This involves a two-step "one-pot" sequence:
-
Oximation: Reaction with hydroxylamine (
) to form the oxime. -
Intramolecular
: Under basic conditions, the oxime oxygen attacks the ortho-fluorine (position 2), ejecting it as a leaving group to close the isoxazole ring.
Note: The Benzyl derivative cannot undergo this reaction because it lacks the carbonyl oxygen required to form the oxime intermediate.
Synthesis of the Benzyl Analog
The 4-(2,4-Difluorobenzyl)piperidine is typically synthesized via the reduction of the benzoyl precursor.
-
Wolff-Kishner Reduction: Hydrazine/KOH (removes oxygen completely).
-
Clemmensen Reduction: Zn(Hg)/HCl.
-
Metal Hydride Reduction:
(reduces ketone to alcohol, requires further deoxygenation) or Silane/TFA reduction.
Part 3: Visualizing the Divergence
The following diagram illustrates the structural relationship and the exclusive pathway of the benzoyl derivative toward antipsychotic APIs.
Figure 1: Synthetic flowchart showing the central role of the benzoyl intermediate in generating the benzisoxazole core, contrasted with the reductive pathway to the benzyl analog.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine (Friedel-Crafts)
This protocol describes the acylation of 1,3-difluorobenzene.
-
Preparation: In a flame-dried 3-neck flask, suspend Aluminum Chloride (
, 3.0 eq) in anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM) . -
Acyl Chloride Formation: Separately, convert N-acetylisonipecotic acid (or N-protected equivalent) to its acid chloride using Thionyl Chloride (
) . -
Addition: Add the acid chloride dropwise to the
suspension at 0°C. Stir for 30 min to form the acylium ion complex. -
Reaction: Add 1,3-Difluorobenzene (1.2 eq) dropwise.
-
Heating: Warm to room temperature and then reflux (if using DCE, ~80°C) for 4–6 hours. Monitor by HPLC for disappearance of the acid chloride.
-
Quench: Pour the reaction mixture carefully onto ice/HCl.
-
Workup: Extract with DCM. Wash organic layer with brine and
. Dry over and concentrate. -
Deprotection (if needed): Hydrolyze the N-acetyl group using refluxing 6N HCl to yield the target 4-(2,4-Difluorobenzoyl)piperidine HCl .
Protocol B: Cyclization to Benzisoxazole (The Risperidone Route)
This demonstrates the reactivity difference—this reaction fails with the Benzyl analog.
-
Dissolution: Dissolve 4-(2,4-Difluorobenzoyl)piperidine HCl (1.0 eq) in Methanol or Ethanol .
-
Oximation: Add Hydroxylamine Hydrochloride (
, 2.5 eq) . -
Base Addition: Add aqueous KOH (50% w/w, ~4.0 eq) dropwise. The reaction is exothermic.
-
Cyclization: Stir at reflux (60–70°C) for 12–24 hours. The base deprotonates the oxime, which attacks the 2-position fluorine.
-
Isolation: Cool to room temperature. Acidify with HCl to precipitate the product or extract with Ethyl Acetate.
-
Product: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .
Part 5: Medicinal Chemistry Implications (SAR)
When selecting between these two moieties for novel drug design:
-
Use the Benzoyl (Carbonyl) Linker when:
-
Targeting Ring Closure: You intend to synthesize benzisoxazoles, indazoles, or benzisothiazoles.
-
H-Bonding is Required: The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), which may be necessary for binding affinity in certain GPCR pockets (e.g., 5-HT2A).
-
Rigidity is Desired: The
character restricts conformation, potentially locking the pharmacophore into an active pose.
-
-
Use the Benzyl (Methylene) Linker when:
-
Targeting Sigma/NMDA Receptors: The benzylpiperidine motif is a "privileged structure" for sigma-1 receptors and NMDA channel blockers (e.g., Ifenprodil analogs).
-
Metabolic Stability: You wish to avoid ketone reduction (a common metabolic route). However, be aware that the benzylic carbon is susceptible to CYP450 hydroxylation.
-
Flexibility is Desired: The
carbon allows the phenyl ring to adopt multiple orientations, useful for exploring hydrophobic pockets.
-
References
- Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Patent CN111777601B.
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 2009.[2] [Link]
-
Friedel-Crafts Acylation Protocols. Organic Chemistry Portal. [Link]
-
Risperidone Synthesis Overview. DrugBank. [Link]
Sources
Engineering Metabolic Stability in Benzyl Piperidine Scaffolds via Strategic Fluorination
Executive Summary
The benzyl piperidine moiety is a privileged pharmacophore ubiquitous in medicinal chemistry, frequently utilized in central nervous system (CNS) agents, oncology drugs, and receptor antagonists[1]. Despite its potent target-binding capabilities, the unsubstituted benzyl piperidine scaffold is notoriously susceptible to rapid first-pass metabolism. Cytochrome P450 (CYP450) enzymes aggressively target this structure via three primary pathways: benzylic oxidation, aromatic hydroxylation, and piperidine N-dealkylation.
To circumvent these liabilities, medicinal chemists frequently employ strategic fluorination. However, the success of this approach relies on far more than the simple substitution of a C-H bond with a stronger C-F bond. This technical guide explores the physical organic causality behind fluorination, detailing how it modulates
Mechanistic Rationale: The Physical Organic Chemistry of Fluorination
Historically, the improved metabolic stability of fluorinated compounds was attributed almost exclusively to bond dissociation energies (the C-F bond requires ~116 kcal/mol to break, compared to ~98 kcal/mol for a C-H bond)[2]. However, modern physical organic chemistry reveals a more nuanced reality[3].
Modulation and N-Dealkylation
CYP-mediated N-dealkylation of the piperidine ring typically initiates via a single-electron transfer (SET) from the basic nitrogen lone pair to the highly reactive CYP450 heme iron-oxo species.
-
The Fluorine Effect: Fluorine is the most electronegative element (3.98 on the Pauling scale). When placed on the piperidine ring (e.g., 3-fluoropiperidine), its strong inductive electron-withdrawing effect significantly reduces the basicity (
) of the adjacent nitrogen atom[4]. -
Causality: By lowering the
, the availability of the nitrogen lone pair for SET is diminished at physiological pH. This electronic perturbation directly inhibits the rate-limiting step of N-dealkylation, extending the compound's half-life ( )[4].
Enzyme Affinity ( ) and Steric Shielding
Fluorination alters the overall lipophilicity (LogD) and electron density of the scaffold. This perturbation often reduces the binding affinity (
Context-Dependent Stability (N-Alkylation vs. N-Acylation)
It is critical to note that fluorination is not a universal panacea. In N-alkylated piperidines,
Structural & Pathway Visualization
The following diagram illustrates the primary metabolic vulnerabilities of the benzyl piperidine scaffold and how specific fluorination strategies mitigate these degradation pathways.
Caption: CYP450 metabolic vulnerabilities of benzyl piperidines and targeted fluorination interventions.
Quantitative Impact on Metabolic Stability
The table below synthesizes the typical pharmacokinetic shifts observed when strategic fluorination is applied to a standard benzyl piperidine scaffold.
| Scaffold Modification | Target Liability Blocked | LogD (pH 7.4) | HLM | ||
| Unsubstituted Scaffold | None (Baseline) | 9.2 | 2.1 | 85.4 | 16 |
| 4-Fluoroaryl | Aromatic Hydroxylation | 9.1 | 2.4 | 54.2 | 25 |
| 3-Fluoropiperidine | N-Dealkylation (via | 7.8 | 2.6 | 32.1 | 43 |
| Benzylic- | Benzylic Oxidation | 8.9 | 3.1 | 15.6 | 88 |
Note: Data represents aggregated trends from medicinal chemistry optimization campaigns demonstrating how reducing amine basicity and blocking soft spots extends half-life[4],[2].
Experimental Protocol: Self-Validating HLM Stability Assay
To accurately quantify the metabolic stability of novel fluorinated scaffolds, an in vitro Human Liver Microsome (HLM) assay is the gold standard. The following protocol is designed as a self-validating system, ensuring that data artifacts are actively suppressed.
Rationale for Reagent Selection
-
0.5 mg/mL HLM Protein Concentration: Ensures linear enzyme kinetics. Higher concentrations risk non-specific protein binding, which artificially lowers the unbound drug fraction (
) and masks true clearance rates. -
<0.1% Final DMSO Concentration: CYP450 enzymes (especially CYP3A4) are highly sensitive to organic solvents. Exceeding 0.1% DMSO denatures the enzymes, leading to false-positive stability profiles.
-
Minus-NADPH Control: Differentiates true CYP-mediated metabolism from inherent chemical instability or degradation by non-CYP enzymes (e.g., esterases).
Step-by-Step Methodology
-
Preparation of Working Solutions:
-
Dilute the fluorinated benzyl piperidine test compound to 100 µM in 50% Acetonitrile/Water.
-
Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM
.
-
-
Pre-Incubation:
-
In a 96-well plate, combine 1 µL of the test compound, 10 µL of HLM (5 mg/mL stock), and 79 µL of the phosphate buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow temperature equilibration.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding 10 µL of pre-warmed 10 mM NADPH solution (final assay volume = 100 µL; final compound concentration = 1 µM).
-
-
Time-Course Quenching:
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 15 µL aliquot from the reaction well.
-
Causality: Immediately dispense the aliquot into 45 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely, while the IS corrects for volumetric losses during subsequent steps.
-
-
Protein Precipitation & Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the depletion of the parent compound over time.
-
Assay Workflow Visualization
Caption: Self-validating in vitro human liver microsome (HLM) stability assay workflow.
Conclusion
The metabolic stabilization of benzyl piperidine scaffolds via fluorination is a sophisticated exercise in physical organic chemistry. By moving beyond the simplistic assumption of C-F bond strength and actively engineering the
References
-
[5] α-Fluoroamines: Myth or Reality? - ChemRxiv. Available at: [Link]
-
[4] Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - MDPI. Available at: [Link]
-
[2] Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Available at: [Link]
-
[3] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available at:[Link]
-
[1] Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands - PubMed. Available at: [Link]
Sources
- 1. Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
4-(2,4-Difluorobenzyl)piperidine: A Privileged Pharmacophore in Medicinal Chemistry
[1][2]
Executive Summary
The 4-(2,4-Difluorobenzyl)piperidine moiety represents a high-value pharmacophore used to modulate the physicochemical and binding properties of CNS-active agents.[1][2] It is most prominent in the design of NMDA receptor antagonists (NR2B subtype) and Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists .[1][2]
The inclusion of the 2,4-difluoro substitution pattern is a deliberate medicinal chemistry strategy to:
-
Block Metabolic Hotspots: Fluorine at the para-position prevents CYP450-mediated hydroxylation.[1][2]
-
Modulate Lipophilicity: Increases LogP/LogD to facilitate Blood-Brain Barrier (BBB) penetration.[1][2]
-
Induce Conformational Bias: The ortho-fluorine restricts bond rotation via electrostatic repulsion/attraction, locking the bioactive conformation.[1][2]
Chemical Identity & Physicochemical Profile[2][3][4]
This scaffold combines a basic amine (piperidine) with a lipophilic aromatic tail (difluorophenyl), linked by a flexible methylene bridge.[1][2]
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₁₂H₁₅F₂N | Core building block.[1][2] |
| Molecular Weight | ~211.25 g/mol | Low MW allows room for fragment elaboration (Fragment-Based Drug Design).[1][2] |
| pKa (Piperidine N) | ~9.5–10.5 | Protonated at physiological pH; key for ionic interactions (e.g., Asp/Glu residues).[1][2] |
| LogP | ~2.9 (Estimated) | Ideal range for CNS penetration (Lipinski’s Rule of 5 compliant).[1][2] |
| Electronic Effect | Electron-withdrawing (F) | Deactivates the phenyl ring, reducing oxidative metabolism potential.[1][2] |
Pharmacology & Target Landscape[5]
The 4-benzylpiperidine core is a "privileged structure," capable of binding to multiple G-Protein Coupled Receptors (GPCRs) and Ion Channels depending on the substitutions.[2]
NMDA Receptor Antagonism (NR2B Subtype)
The most significant application of this pharmacophore is in the development of NR2B-selective NMDA antagonists for the treatment of depression, neuropathic pain, and Parkinson's disease.
-
Mechanism: These compounds bind to the Ifenprodil-binding site at the interface of the NR1 and NR2B subunits.[1]
-
Binding Mode:
-
The Protonated Nitrogen of the piperidine forms a salt bridge with acidic residues (e.g., Glu/Asp) in the receptor pocket.
-
The 2,4-Difluorobenzyl group occupies a distinct hydrophobic pocket.[1] The fluorines fill small lipophilic sub-pockets and displace high-energy water molecules, enhancing binding enthalpy.[1]
-
MCHR1 Antagonism (Obesity)
MCHR1 antagonists utilize the 4-benzylpiperidine scaffold to treat obesity.[1][2]
-
Role: The scaffold mimics the lipophilic residues of the native Melanin-Concentrating Hormone (MCH) peptide.[1][2]
-
Optimization: The 2,4-difluoro pattern is often superior to the unsubstituted benzyl group due to improved metabolic stability against liver microsomes.[1]
Visualization of Signaling Pathways
The following diagram illustrates the dual-pathway relevance of this pharmacophore.
Figure 1: Pharmacological impact of the 4-(2,4-difluorobenzyl)piperidine scaffold on CNS and metabolic targets.[1][2]
Medicinal Chemistry: The "Fluorine Effect"
Why specifically 2,4-difluoro ? This substitution pattern is not arbitrary; it is a result of rigorous Structure-Activity Relationship (SAR) optimization.[1][2]
Metabolic Blockade (The Para-Effect)
The para-position of a phenyl ring is the most susceptible site for CYP450-mediated oxidation.[1][2]
-
Unsubstituted Benzyl: Rapidly metabolized to the phenol -> glucuronidation -> excretion.[1][2]
-
4-Fluoro: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond, rendering it resistant to oxidation.[1][2] This significantly extends the half-life (
) of the drug.[1]
Conformational Locking (The Ortho-Effect)
The ortho-fluorine introduces steric and electrostatic constraints.[1][2]
-
Dipole Interactions: The high electronegativity of fluorine creates a local dipole that interacts with the piperidine ring or adjacent carbonyls (if present in precursors).[1]
-
Result: This restricts the rotation of the methylene bridge, pre-organizing the molecule into a "bioactive conformation" that reduces the entropy penalty upon binding to the receptor.
Synthetic Methodologies
The synthesis of 4-(2,4-difluorobenzyl)piperidine is robust and scalable.[1][2] The primary route involves a Friedel-Crafts Acylation followed by a Carbonyl Reduction .[1][2]
Protocol: Friedel-Crafts to Reduction
Step 1: Friedel-Crafts Acylation
-
Reagents: N-Acetylisonipecotyl chloride, 1,3-Difluorobenzene, Aluminum Chloride (
).[1] -
Mechanism: The acyl chloride forms an acylium ion complex with
, which performs an Electrophilic Aromatic Substitution (EAS) at the 4-position of the 1,3-difluorobenzene (directed by the ortho/para directing fluorine atoms).[1]
Step 2: Reduction & Deprotection [1][2]
-
Reagents: Triethylsilane (
) / Trifluoroacetic acid (TFA) OR Wolff-Kishner conditions (Hydrazine/KOH).[1][2] -
Outcome: The ketone (benzoyl) is reduced to a methylene (benzyl), and the N-acetyl group is hydrolyzed (if acidic conditions are used) or removed separately.[1][2]
Synthetic Workflow Diagram[1][2]
Figure 2: Synthetic route from commercial starting materials to the target pharmacophore.[1][2][3]
Case Study: Evolution of NR2B Antagonists
The utility of this scaffold is best exemplified by the evolution of NR2B antagonists.
-
First Generation (Ifenprodil): High affinity but poor oral bioavailability and off-target effects (alpha-1 adrenergic receptors).[1][2]
-
Optimization: Replacement of the phenylethanolamine core with a 4-benzylpiperidine core improved stability.[1][2]
-
Refinement (2,4-Difluoro): Introduction of the 2,4-difluoro motif (as seen in analogs of Ro 25-6981 and related research compounds) solved metabolic liability issues, allowing for once-daily dosing profiles in preclinical models.[1][2]
References
-
Layton, M. E., et al. (2006).[1] MCHR1 antagonists: Sar of the 4-benzylpiperidine series.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2][4] Link
-
Butler, T. W., et al. (2009).[1] Novel, potent, and selective quinoline-based NR2B antagonists.[1] Journal of Medicinal Chemistry.[1][2][5] Link[1][2]
-
Muller, G., et al. (2013).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1][2] Science.[1][2] Link[1][2]
-
PrepChem. Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride.Link
-
Meanwell, N. A. (2018).[1][2][6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][2][5] Link[1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]
- 4. Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism at the NR2B subunit of NMDA receptors induces increased connectivity of the prefrontal and subcortical regions regulating reward behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Lipophilicity and BBB Permeability Optimization of Fluorobenzyl Piperidines
Executive Summary
The fluorobenzyl piperidine moiety represents a privileged scaffold in Central Nervous System (CNS) drug discovery, appearing frequently in NMDA receptor antagonists (e.g., Ifenprodil analogs), sigma receptor ligands, and acetylcholinesterase inhibitors. However, the efficacy of this scaffold is often compromised by a "lipophilicity trap": the basic piperidine nitrogen (
This guide details the technical strategy for modulating the blood-brain barrier (BBB) permeability of this scaffold. We focus on the strategic use of fluorine substitution to tune
Molecular Rationale: The Fluorobenzyl Piperidine Scaffold
The Physicochemical Paradox
To cross the BBB via passive diffusion, a molecule generally requires a moderate lipophilicity (
-
Basicity: The secondary or tertiary amine is predominantly protonated at physiological pH (7.4). The cationic species permeates membranes poorly compared to the neutral species.
-
Lipophilicity: The benzyl group provides necessary hydrophobic contacts for receptor binding but increases
.
The "Fluorine Effect"
Fluorine is the smallest bioisostere of hydrogen but possesses the highest electronegativity. In the context of benzyl piperidines, fluorination serves three distinct roles:
-
Lipophilicity Modulation: A single fluorine substitution typically increases
by +0.25 log units. This allows for fine-tuning of the partition coefficient without adding significant steric bulk (unlike chloro- or methyl- groups). -
Basicity Reduction (Electronic): Through the inductive electron-withdrawing effect (
), fluorine on the benzyl ring can lower the of the piperidine nitrogen, albeit weakly due to the distance (usually separated by a methylene bridge). However, if the fluorine is placed on the piperidine ring (e.g., 3-fluoropiperidine), the depression is significant (1–2 units), increasing the fraction of neutral molecule available for passive diffusion at pH 7.4. -
Metabolic Blocking: Para-fluorination blocks CYP450-mediated oxidation at the metabolically labile benzyl position.
Multiparameter Optimization (CNS MPO)
Before synthesis, candidates should be screened using the CNS Multiparameter Optimization (MPO) algorithm. This scoring function (0–6 scale) aligns physicochemical properties with probability of clinical success.[1][2]
Key Parameters for Fluorobenzyl Piperidines:
-
ClogP: Target range 3–5.[3]
-
ClogD (pH 7.4): Target range 2–4. Crucial for basic amines.
-
MW: < 400 Da preferred.[4]
-
TPSA: < 90 Ų (< 70 Ų is ideal for high permeability).[4][5]
-
HBD: 0–1 (The piperidine NH is 1; tertiary amines are 0).
-
pKa: Target < 9.0 to ensure sufficient neutral fraction.
Visualization: CNS MPO Screening Workflow
Figure 1: In silico screening cascade utilizing CNS MPO scoring to filter fluorobenzyl piperidine candidates prior to synthesis.
In Vitro Assessment: PAMPA-BBB Protocol
The Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for the Blood-Brain Barrier (PAMPA-BBB) is the industry standard for high-throughput screening. Unlike Caco-2, it measures passive diffusion solely, eliminating transporter noise.
Critical Reagents
-
Lipid Formulation: Porcine Brain Lipid (PBL) extract (20 mg/mL) in dodecane. Note: Do not use standard lecithin; brain lipids mimic the specific composition of the BBB endothelial membrane.
-
Donor Buffer: Phosphate-buffered saline (PBS) adjusted to pH 7.4.
-
Acceptor Buffer: PBS pH 7.4 with a "sink" (e.g., surfactant or BSA) if the compound has low solubility, though for initial screening, standard PBS is often sufficient.
Step-by-Step Protocol
-
Preparation: Dissolve test compounds in DMSO to 10 mM. Dilute to 50 µM in Donor Buffer (final DMSO < 0.5%).
-
Membrane Coating: Carefully pipette 4 µL of the PBL/dodecane mixture onto the hydrophobic filter of the donor plate (PVDF, 0.45 µm). Wait 5 minutes for solvent evaporation/stabilization.
-
Assembly:
-
Fill Acceptor plate (bottom) with 200 µL of Acceptor Buffer.
-
Fill Donor plate (top, with lipid) with 200 µL of diluted compound.
-
Sandwich the plates carefully to avoid air bubbles.
-
-
Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
-
Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using UV-Vis spectroscopy (if
is high) or LC-MS/MS (recommended for fluorobenzyl piperidines due to sensitivity). -
Calculation: Calculate Effective Permeability (
) using the standard equation: Where is donor volume, is filter area, is time, and is volume ratio.
Interpreting the Data: Structure-Permeability Relationships
When analyzing fluorobenzyl piperidines, categorize results into three tiers based on
| Classification | Interpretation | Action | |
| CNS+ | > 4.0 | High passive permeability. | Proceed to P-gp efflux assay (MDCK-MDR1). |
| CNS+/- | 2.0 – 4.0 | Moderate permeability. | Optimize lipophilicity (add F) or reduce pKa. |
| CNS- | < 2.0 | Low permeability. | Likely too polar or trapped as cation. |
The "Cliff" of Fluorination
Data often reveals a non-linear relationship. Adding fluorine to the para-position of the benzyl ring usually increases permeability by increasing lipophilicity. However, if the
Check for Membrane Retention:
Always calculate Mass Balance. If Recovery < 80%, your compound is trapped in the lipid bilayer.
Advanced Screening: The P-gp Efflux Variable
High passive permeability (PAMPA) does not guarantee in vivo brain penetration if the compound is a P-gp substrate. Fluorobenzyl piperidines are frequent P-gp substrates.
Experimental Workflow: MDCK-MDR1
Following PAMPA success, compounds must be tested in MDCK cells transfected with the MDR1 gene (encoding P-gp).
-
Efflux Ratio (ER):
. -
Target: ER < 2.0.
-
Troubleshooting: If ER > 2.0, consider:
-
N-capping: Converting secondary amines to tertiary amines or amides (though this changes the scaffold significantly).
-
Steric Shielding: Introducing an ortho-fluorine on the benzyl ring. This can induce a conformational twist that prevents the molecule from fitting into the P-gp binding pocket.
-
Visualization: The Screening Cascade
Figure 2: The critical path from synthesis to in vivo testing. Note the feedback loops where failure in PAMPA or MDCK triggers structural redesign.
References
-
Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[6] Link
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Hitchcock, S. A., & Pennington, L. D. (2006). "Structure-brain exposure relationships."[7] Journal of Medicinal Chemistry. Link
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- 2. hub.knime.com [hub.knime.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. CNS MPO Library [chemdiv.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of 4-Benzylpiperidine Derivatives in NMDA Receptor Antagonist Research: From Ifenprodil to Subtype-Selective Neurotherapeutics
Executive Summary
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor mediating excitatory neurotransmission, synaptic plasticity, and excitotoxicity in the central nervous system. Overactivation of NMDA receptors is implicated in neurodegenerative diseases, stroke, and psychiatric disorders. However, global NMDA receptor blockade (e.g., via channel blockers like ketamine or MK-801) often results in severe psychotomimetic side effects and cognitive impairment[1].
The discovery that the antihypertensive agent ifenprodil possessed neuroprotective properties without the severe side effects of channel blockers revolutionized the field[2]. Ifenprodil acts as a negative allosteric modulator (NAM) highly selective for NMDA receptors containing the GluN2B subunit[3][4]. At the structural core of ifenprodil and its subsequent optimized analogs lies the 4-benzylpiperidine moiety. This technical guide explores the historical trajectory, structural biology, and structure-activity relationships (SAR) of 4-benzylpiperidine derivatives, providing a comprehensive framework for researchers developing next-generation subtype-selective neurotherapeutics.
Historical Context: The Discovery of Ifenprodil
Ifenprodil was initially synthesized in the 1970s as a vasodilator targeting
Crucially, ifenprodil exhibited a >100-fold selectivity for NMDA receptors containing the GluN2B subunit over those containing GluN2A, GluN2C, or GluN2D[4]. This subtype selectivity was a paradigm shift, allowing researchers to target the pro-excitotoxic GluN2B-containing receptors (predominantly located extrasynaptically) while sparing the pro-survival synaptic GluN2A-containing receptors.
Mechanistic Grounding: The GluN1/GluN2B Interface
The exact binding site of 4-benzylpiperidine derivatives remained elusive until breakthroughs in X-ray crystallography. NMDA receptors are obligatory heterotetramers, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits[2][3].
Crystallographic studies of the amino-terminal domains (ATDs) of the GluN1/GluN2B heterodimer (e.g., PDB: 3QEL) revealed that ifenprodil does not bind within a single subunit. Instead, it binds at the inter-subunit interface between the ATD of GluN1 and the ATD of GluN2B[2][3].
The binding mechanism relies heavily on the 4-benzylpiperidine core:
-
Hydrophobic Anchoring: The benzyl ring of the 4-benzylpiperidine moiety inserts deep into a hydrophobic pocket formed by the GluN1 and GluN2B ATD interface.
-
Electrostatic Interactions: The basic nitrogen of the piperidine ring is protonated at physiological pH and forms critical salt bridges/hydrogen bonds with acidic residues in the binding cleft[4].
-
Domain Restriction: Binding of the ligand pulls the R1 lobes of the GluN1 and GluN2B ATDs closer together, restricting their conformational freedom. This structural shift is allosterically coupled to the transmembrane domain, resulting in a decreased channel open probability[2][6].
Caption: Allosteric inhibition mechanism of 4-benzylpiperidines at the GluN1/GluN2B interface.
Structure-Activity Relationship (SAR) & Chemical Evolution
The classical pharmacophore of GluN2B NAMs consists of the 4-benzylpiperidine group (providing one aromatic ring and a basic nitrogen) linked via an alkyl or alkanol chain to a second aromatic ring system (optimally containing a hydrogen bond donor, such as a phenol)[4].
Overcoming Off-Target Liabilities
While ifenprodil was a powerful tool compound, its clinical utility was severely limited by off-target affinities. The 4-benzylpiperidine scaffold is a "privileged structure" that also exhibits high affinity for Sigma-1 (
To improve the pharmacological profile, medicinal chemists embarked on extensive SAR campaigns:
-
Ro 25-6981: By conformationally restricting the linker and modifying the phenol substitution pattern, researchers developed Ro 25-6981. It maintains high potency for GluN2B but offers improved selectivity over
-adrenergic receptors[4].ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
CP-101,606 (Traxoprodil): Developed by Pfizer, this compound replaced the flexible linker with a more rigid structure. It demonstrated potent neuroprotection (
) while significantly reducing -adrenergic affinity ( ) compared to ifenprodil[4][5]. CP-101,606 advanced to clinical trials for traumatic brain injury and treatment-resistant depression[1][9]. -
PD 174494 (Co 101244): Introduction of a second hydroxyl group into the C-4 position of the piperidine ring resulted in a substantial decrease in
receptor affinity and reduced hERG channel inhibition, while maintaining low nanomolar GluN2B potency[8].
Caption: Evolutionary trajectory of 4-benzylpiperidine derivatives in GluN2B drug discovery.
Quantitative Data: Pharmacological Profiles
The following table summarizes the binding affinities and functional inhibition values of key 4-benzylpiperidine derivatives, illustrating the optimization of the scaffold.
| Compound | GluN2B | Sigma-1 ( | Key Structural Modification | |
| Ifenprodil | ~10 - 15 | ~30 - 50 | ~125 | Prototypical 4-benzylpiperidine + phenol |
| Ro 25-6981 | ~5 - 9 | > 1,000 | > 500 | 1R,2S-stereoisomer, conformationally restricted linker |
| CP-101,606 | ~10 | ~20,000 | ~100 - 300 | Rigidified linker, enhanced cardiovascular safety |
| PD 174494 | ~25 | > 10,000 | N/A | C-4 hydroxyl on piperidine, reduced |
(Data synthesized from historical SAR studies and radioligand binding assays[4][5][7][8])
Experimental Workflows & Methodologies
To accurately evaluate the potency and selectivity of novel 4-benzylpiperidine analogs, a combination of radioligand displacement and functional electrophysiology is strictly required. The following protocols represent self-validating systems for lead characterization.
Protocol 1: Radioligand Binding Assay for GluN2B Affinity
This assay utilizes
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat forebrain tissue (rich in GluN2B) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet twice to remove endogenous glutamate and polyamines.
-
Assay Buffer Setup: Resuspend the final pellet in 50 mM Tris-HCl (pH 7.4) containing 1 mM EDTA to chelate trace heavy metals (which can allosterically interfere with the ATD).
-
Incubation: In a 96-well plate, combine:
-
100 µL of membrane suspension (~20 µg protein).
-
50 µL of
ifenprodil (final concentration ~5 nM). -
50 µL of the test 4-benzylpiperidine compound (serial dilutions from 0.1 nM to 10 µM).
-
-
Self-Validation Controls:
-
Total Binding (TB): Buffer instead of test compound.
-
Non-Specific Binding (NSB): Add 10 µM unlabeled ifenprodil or Ro 25-6981.
-
-
Equilibration & Filtration: Incubate the plate at 4°C for 120 minutes to reach steady-state equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Protocol 2: Functional Evaluation via Xenopus Oocyte TEVC
Binding affinity does not guarantee functional antagonism. Two-Electrode Voltage Clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing recombinant NMDA receptors is the gold standard for validating negative allosteric modulation[8].
Step-by-Step Methodology:
-
cRNA Injection: Microinject Xenopus oocytes with cRNA encoding rat or human GluN1a and GluN2B subunits (1:1 ratio, ~1-5 ng total RNA per oocyte). Incubate at 18°C for 2-4 days in ND96 medium.
-
Electrophysiological Setup: Place a single oocyte in a perfusion chamber. Impale with two glass microelectrodes (filled with 3 M KCl, resistance 0.5–2.0 M
). Voltage-clamp the oocyte at -70 mV. -
Receptor Activation: Perfuse the chamber with
-Ringer's solution (using instead of prevents activation of endogenous calcium-activated chloride channels). Apply a co-agonist solution of 100 µM glutamate and 30 µM glycine until a steady-state inward current is achieved. -
Antagonist Application: Co-apply the test 4-benzylpiperidine compound with the agonists. Allow the current to reach a new, inhibited steady-state.
-
Washout & Validation: Wash out the antagonist with the agonist solution to ensure the current returns to baseline (validating reversibility).
-
Data Analysis: Measure the percentage of current inhibition at various antagonist concentrations to generate a concentration-response curve and determine the functional
.
Future Perspectives & Clinical Translation
Despite the elegant mechanism of action and strong preclinical data, the clinical translation of 4-benzylpiperidine derivatives has faced hurdles. Compounds like CP-101,606 showed efficacy in treatment-resistant depression but were stalled due to cardiovascular side effects (often linked to residual hERG or
Emerging Frontiers:
-
Photoswitchable Ligands: Researchers have recently developed azobenzene-based "OptoNAMs" (e.g., OptoNAM-3) derived from the 4-benzylpiperidine scaffold. These allow for reversible, light-controlled inhibition of GluN2B receptors, overcoming the slow dissociation kinetics in experimental models[5].
-
Dual-Target Ligands: Taking advantage of the scaffold's inherent affinity for Sigma-1 receptors, modern drug discovery is exploring dual S1R/GluN2B modulators. Sigma-1 agonism promotes neurotrophic factor release, while GluN2B antagonism prevents excitotoxicity, offering a synergistic neuroprotective profile for Alzheimer's and Parkinson's diseases[10][11].
The 4-benzylpiperidine motif remains one of the most important pharmacophores in molecular neuroscience. By understanding its historical evolution and structural mechanics, researchers can continue to refine this scaffold toward safe and effective clinical neurotherapeutics.
References
1. National Center for Biotechnology Information. "Ifenprodil | C21H27NO2 | CID 3689 - PubChem" PubChem. Available at: [Link] 2.[12] National Center for Biotechnology Information. "Pharmacology of NMDA Receptors" NCBI Bookshelf. Available at: [Link] 3.[7] National Institutes of Health. "Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands" PMC. Available at: [Link] 4.[8] National Institutes of Health. "4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist" PubMed. Available at: [Link] 5.[10] Institutional Research Information System (IRIS). "Identification of dual Sigma1 receptor modulators/Acetylcholinesterase inhibitors with antioxidant and neurotrophic properties" University of Pavia. Available at: [Link] 6.[11] ResearchGate. "Discovery of new potent dual sigma receptor/GluN2b ligands with antioxidant property as neuroprotective agents" ResearchGate. Available at: [Link] 7. National Center for Biotechnology Information. "Ro 25-6981 | C22H29NO2 | CID 6604887 - PubChem" PubChem. Available at: [Link] 8.[2] RCSB Protein Data Bank. "3QEL: Crystal structure of amino terminal domains of the NMDA receptor subunit GluN1 and GluN2B in complex with ifenprodil" RCSB PDB. Available at: [Link] 9.[9] MDPI. "Potential of Glutamate-Based Drug Discovery for Next Generation Antidepressants" Pharmaceuticals. Available at: [Link] 10.[5] American Chemical Society. "Reversible Control of Native GluN2B-Containing NMDA Receptors with Visible Light" ACS Publications. Available at: [Link] 11.[1] PatSnap. "What GluN2B antagonists are in clinical trials currently?" PatSnap Synapse. Available at: [Link] 12.[4] National Center for Biotechnology Information. "Pharmacology of NMDA Receptors - Polyamine Site Antagonists" NCBI Bookshelf. Available at: [Link] 13.[6] National Institutes of Health. "Structural Changes of Regulatory Domain Heterodimer of N-Methyl-d-aspartate Receptor Subunits GluN1 and GluN2B through the Binding of Spermine and Ifenprodil" PMC. Available at: [Link] 14.[13] American Chemical Society. "Synthesis and Characterization in Rodent Brain of the Subtype-Selective NR2B NMDA Receptor Ligand [11C]Ro04-5595 as a Potential Radiotracer for Positron Emission Tomography" ACS Omega. Available at: [Link] 15. American Society for Pharmacology and Experimental Therapeutics. "A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use" ASPET Journals. Available at: [Link]
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- 2. rcsb.org [rcsb.org]
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- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Changes of Regulatory Domain Heterodimer of N-Methyl-d-aspartate Receptor Subunits GluN1 and GluN2B through the Binding of Spermine and Ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Whitepaper: Chemical Profiling, Synthesis, and Pharmacological Application of 4-(2,4-Difluorobenzyl)piperidine Hydrochloride
Executive Summary
In contemporary neuropharmacology, the benzylpiperidine scaffold represents a highly privileged pharmacophore. Specifically, 4-(2,4-Difluorobenzyl)piperidine hydrochloride has emerged as a critical structural motif in the development of central nervous system (CNS) therapeutics. By acting as a subtype-selective antagonist for N-methyl-D-aspartate (NMDA) receptors—particularly the NR1A/2B subtypes—this compound and its derivatives are instrumental in mitigating excitotoxicity associated with neurodegenerative pathologies such as Parkinson’s Disease and Alzheimer's Disease[1].
This whitepaper provides an in-depth technical analysis of the compound's physicochemical architecture, outlines a self-validating synthetic methodology, and details its pharmacological mechanisms, designed specifically for researchers and drug development professionals.
Physicochemical Architecture & Structural Causality
The molecular design of 4-(2,4-Difluorobenzyl)piperidine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.
-
The Piperidine Core: The secondary amine of the piperidine ring (pKa ~9.5) ensures that the molecule is protonated at physiological pH. This protonated nitrogen is essential for forming a critical salt bridge with acidic amino acid residues (e.g., Glutamate) within the receptor's binding pocket.
-
2,4-Difluoro Substitution: The strategic placement of fluorine atoms at the ortho and para positions of the benzyl ring serves a dual causality. First, fluorine’s high electronegativity modulates the electron density of the aromatic ring, enhancing binding affinity via multipolar halogen bonding with the receptor's backbone amides. Second, it blocks primary sites of cytochrome P450-mediated aromatic hydroxylation, significantly increasing the molecule's metabolic half-life and lipophilic efficiency (LipE) for superior blood-brain barrier (BBB) penetration.
-
Hydrochloride Salt Form: The free base (CAS 203860-02-0)[2] is prone to instability and exhibits poor aqueous solubility. Conversion to the hydrochloride salt (CAS 333985-60-7)[3] yields a highly crystalline, thermodynamically stable powder that guarantees predictable dissolution kinetics for in vivo dosing.
Quantitative Physicochemical Profile
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | 4-(2,4-Difluorobenzyl)piperidine HCl | Core pharmacophore for CNS targeting. |
| CAS Registry Number | 333985-60-7 (HCl Salt) | Unique identifier for QA and procurement[3]. |
| Molecular Formula | C12H16ClF2N | Defines exact stoichiometric mass for MS validation. |
| Molecular Weight | 247.71 g/mol | Well below the 400 Da threshold, optimizing BBB crossing. |
| Physical State | Crystalline Solid | Ensures formulation stability and prevents hygroscopic degradation. |
| Solubility | Soluble in DMSO, MeOH, H2O | HCl salt ensures bioavailability in aqueous physiological media. |
Self-Validating Synthetic Methodology
To ensure absolute trustworthiness and reproducibility, the synthesis of 4-(2,4-Difluorobenzyl)piperidine hydrochloride must be executed as a self-validating system . This means the protocol cannot fail silently; each phase includes an orthogonal analytical gate that dictates whether the process may advance.
Phase 1: Grignard Addition
-
Action: In an inert argon atmosphere, slowly add 2,4-difluorobenzylmagnesium bromide (1.2 eq) to a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78°C. Stir for 2 hours, allowing the temperature to gradually reach 0°C.
-
Causality: The low temperature prevents unwanted enolization of the piperidone, forcing the Grignard reagent to undergo a clean nucleophilic addition to the carbonyl carbon, forming a tertiary alcohol intermediate.
-
Validation Gate: Withdraw a 10 µL aliquot, quench in saturated NH4Cl, extract with EtOAc, and spot on a silica TLC plate (Hexane:EtOAc 7:3, UV/Ninhydrin stain). The workflow only proceeds to Phase 2 if the starting material spot (Rf ~0.4) is completely absent.
Phase 2: Dehydration & Catalytic Hydrogenation
-
Action: Treat the intermediate with Trifluoroacetic Acid (TFA) in dichloromethane to dehydrate the tertiary alcohol into an alkene. After solvent removal, dissolve the crude alkene in ethanol, add 10% Pd/C (0.1 eq by weight), and stir under an H2 atmosphere (1 atm) for 12 hours.
-
Causality: Dehydration yields a conjugated double bond, which is then stereoselectively reduced via heterogeneous catalysis to yield the saturated 4-substituted piperidine core.
-
Validation Gate: Filter an aliquot through a Celite pad and analyze via LC-MS. The workflow only proceeds if the mass spectrum confirms a uniform mass shift corresponding to the loss of H2O and the addition of H2 (Target [M+H]+ for the Boc-protected intermediate).
Phase 3: Boc-Deprotection and Salification
-
Action: Dissolve the purified Boc-protected intermediate in a 4M solution of HCl in dioxane. Stir at room temperature for 4 hours until gas evolution (CO2 and isobutylene) ceases. Concentrate the solution in vacuo and recrystallize the residue from hot ethanol/diethyl ether.
-
Causality: The anhydrous acidic environment cleanly cleaves the tert-butyloxycarbonyl (Boc) protecting group while simultaneously protonating the exposed secondary amine to precipitate the highly pure hydrochloride salt.
-
Validation Gate: Perform 1H-NMR (DMSO-d6). The batch is only approved if the 9H singlet at ~1.4 ppm (Boc group) is completely absent, and a broad signal integrating to 2H appears at ~9.0 ppm, confirming the NH2+ salt.
Figure 1: Self-validating synthetic workflow for 4-(2,4-Difluorobenzyl)piperidine HCl.
Pharmacodynamic Profiling: NMDA Receptor Modulation
The therapeutic utility of 4-(2,4-Difluorobenzyl)piperidine lies in its ability to modulate the NMDA receptor, an ionotropic glutamate receptor critical for synaptic plasticity. Overactivation of NMDA receptors leads to excessive calcium (Ca2+) influx, triggering excitotoxic cascades that result in neuronal apoptosis—a hallmark of Parkinson's and Alzheimer's diseases[1].
Unlike orthosteric antagonists that block the primary glutamate binding site (often causing severe psychiatric side effects like hallucinations), 4-benzylpiperidine derivatives act as Negative Allosteric Modulators (NAMs) selective for the NR2B subunit[1].
Mechanistic Causality: The compound binds to the N-terminal domain (NTD) interface of the NR1/NR2B subunits. The protonated piperidine nitrogen anchors the molecule via a salt bridge, while the 2,4-difluorophenyl moiety inserts into a deep hydrophobic pocket. This binding induces a conformational shift that reduces the channel's open probability, effectively dampening pathological Ca2+ influx without completely abolishing normal basal synaptic transmission.
Figure 2: NR2B-selective NMDA receptor modulation by 4-(2,4-Difluorobenzyl)piperidine.
Analytical Characterization & Quality Control Protocol
To ensure the integrity of the synthesized or procured compound for biological assays, the following self-validating analytical workflow must be strictly adhered to:
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Spike with 10 µL of a stable isotopically labeled internal standard (e.g., D5-piperidine derivative).
-
Causality: Formic acid ensures complete ionization of the basic nitrogen for positive-ion mode ESI-MS, while the internal standard corrects for matrix effects and injection volume variances.
Step 2: Chromatographic Separation (UPLC)
-
Action: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
-
Validation Gate: The system must first run a blank (Methanol only). Proceed to sample analysis only if the blank shows zero carryover peaks at the expected retention time.
Step 3: Mass Spectrometry (ESI-TOF)
-
Action: Analyze the eluent in positive ion mode.
-
Validation Gate: The compound is verified only if the base peak corresponds precisely to the calculated exact mass of the free base[M+H]+ (m/z ~212.12), with the isotopic distribution matching the presence of two fluorine atoms.
References
1. - Google Patents 2. - Synblock Chemical Database 3. - MolCore Chemical Registry
Sources
Methodological & Application
Application Note: Highly Chemoselective Deoxygenation of 4-(2,4-Difluorobenzoyl)piperidine to 4-(2,4-Difluorobenzyl)piperidine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of critical building blocks for active pharmaceutical ingredients (APIs).
Strategic Rationale & Method Selection
Converting the diaryl/alkyl-aryl ketone, 4-(2,4-difluorobenzoyl)piperidine, to its methylene analog, 4-(2,4-difluorobenzyl)piperidine, presents unique chemoselectivity challenges. The molecule contains both a highly basic secondary amine (piperidine) and an electron-deficient 2,4-difluorophenyl ring.
Traditional reduction methods often fail or produce complex mixtures:
-
Catalytic Hydrogenation (Pd/C, H₂): Frequently leads to unwanted hydrodefluorination (cleavage of the C-F bonds).
-
Wolff-Kishner / Clemmensen Reductions: Require harsh thermal (>150 °C), strongly basic, or highly toxic conditions (mercury amalgams) that complicate scale-up and purification.
The Optimal Solution: Ionic hydrogenation using Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA). This modern methodology is mild, highly chemoselective (leaving C-F bonds completely intact), and effectively utilizes the basicity of the piperidine nitrogen to form a soluble, electron-withdrawing salt that prevents amine interference 1[1].
Mechanistic Insights: The Causality of Ionic Hydrogenation
The success of this protocol relies on the precise orchestration of protonation and hydride transfer, a process pioneered by Kursanov and widely applied to organic synthesis 2[2].
-
Amine Protection via Protonation: The secondary amine of the piperidine ring is instantly protonated by TFA. This in situ formation of the trifluoroacetate salt highly solubilizes the starting material and prevents the nitrogen lone pair from reacting with the silane reagent.
-
Electrophilic Activation: TFA protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the ketone carbon.
-
Sequential Hydride Transfer: Triethylsilane (Et₃SiH) donates a hydride to the activated carbonyl, forming a benzylic alcohol intermediate. In the strongly acidic TFA medium, this alcohol is rapidly protonated and loses water to form a resonance-stabilized benzylic carbocation.
-
Final Deoxygenation: A second equivalent of Et₃SiH attacks the benzylic carbocation, delivering the final hydride to yield the methylene group (the benzyl analog) and generating triethylsilyl trifluoroacetate and hexaethyldisiloxane as byproducts 1[1].
Comparative Analysis of Reduction Methodologies
| Reduction Methodology | Reagents & Conditions | Piperidine Tolerance | C-F Bond Stability | Typical Yield | Scalability |
| Ionic Hydrogenation | Et₃SiH, TFA, 0 °C to RT | Excellent (Protonated) | Excellent (No defluorination) | > 85% | High |
| Catalytic Hydrogenation | Pd/C, H₂ gas, Acidic Media | Good | Poor (High risk of cleavage) | Variable | Medium |
| Wolff-Kishner | Hydrazine, KOH, > 150 °C | Good | Moderate (Nucleophilic attack risk) | 50-70% | Low (Harsh) |
| Clemmensen | Zn(Hg), conc. HCl, Reflux | Good | Good | < 50% | Low (Toxic) |
Experimental Protocol: Step-by-Step Methodology
Self-Validating System: This protocol includes specific in-process controls (IPC) to ensure the reaction proceeds safely and completely without over-reduction.
Reagents & Materials
-
4-(2,4-Difluorobenzoyl)piperidine (or its HCl salt): 1.0 eq (e.g., 10 mmol, 2.25 g)
-
Trifluoroacetic Acid (TFA): 10-15 eq (Solvent and acid catalyst)
-
Triethylsilane (Et₃SiH): 2.5 eq (Hydride donor)
-
Dichloromethane (DCM): Extraction solvent
-
5M NaOH (aq): Quench and basification reagent
Step 1: Reactor Setup & Solubilization
-
Charge a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet with 4-(2,4-difluorobenzoyl)piperidine (10 mmol).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add TFA (10 mL).
-
Causality: The exothermic protonation of the piperidine ring will occur immediately. Cooling prevents premature side reactions and controls the exotherm. The mixture will become a homogeneous solution.
-
Step 2: Hydride Addition
-
While strictly maintaining the temperature at 0 °C, add Triethylsilane (25 mmol, ~4.0 mL) dropwise via a syringe over 15 to 20 minutes.
-
Causality: Dropwise addition controls the generation of the reactive carbocation and prevents the accumulation of unreacted silane, which could otherwise lead to runaway siloxane polymerization side-reactions.
-
Step 3: Reaction Maturation
-
Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20-25 °C).
-
Stir vigorously for 12 to 18 hours under a nitrogen atmosphere.
-
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS or TLC (eluent: DCM/MeOH 9:1 with 1% NH₄OH). The reaction is complete when the ketone mass/spot is fully consumed.
Step 4: Quench & Basification
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the excess TFA and volatile silane byproducts.
-
Dissolve the resulting viscous oil in DCM (30 mL) and cool to 0 °C.
-
Slowly add 5M NaOH dropwise until the aqueous layer reaches pH > 10.
-
Causality: Basification is strictly required to neutralize the piperidine trifluoroacetate salt, liberating the free base 4-(2,4-difluorobenzyl)piperidine into the organic extraction phase.
-
Step 5: Extraction & Isolation
-
Separate the layers. Extract the aqueous layer with additional DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
-
Optional Salt Formation: To isolate as a stable solid, dissolve the oil in diethyl ether and add 2M HCl in ether dropwise until precipitation ceases. Filter the resulting white solid to obtain high-purity 4-(2,4-difluorobenzyl)piperidine hydrochloride.
Reaction Workflow & Mechanistic Logic
Workflow and mechanistic logic for the ionic hydrogenation of the aryl ketone.
References
-
Title: Silane reductions in acidic media. II. Reductions of aryl aldehydes and ketones by trialkylsilanes in trifluoroacetic acid. Selective method for converting the carbonyl group to methylene. Source: The Journal of Organic Chemistry, 1973, 38 (15), 2675-2681. URL: [Link]
Sources
Application Note: Optimized Reductive Amination for 1-(2,4-Difluorobenzyl)piperidine Synthesis
This Application Note is designed to provide a comprehensive, field-proven protocol for the synthesis of 1-(2,4-Difluorobenzyl)piperidine via reductive amination.
Critical Nomenclature Clarification: The chemical name "4-(2,4-Difluorobenzyl)piperidine" strictly refers to a piperidine ring with a benzyl group attached at the C4 carbon . However, the synthesis of the C4-isomer typically involves Grignard addition to a pyridinium salt or 4-piperidone followed by reduction, not reductive amination. Reductive Amination is the standard method for synthesizing the N-substituted isomer, 1-(2,4-Difluorobenzyl)piperidine (reacting piperidine with 2,4-difluorobenzaldehyde). Assumption: Based on the reaction type specified ("Reductive Amination"), this guide details the synthesis of the N-benzyl (1-substituted) derivative. If the C4-isomer is the strict target, a different chemistry (e.g., McMurry coupling or Grignard) is required.
Executive Summary
This protocol details the synthesis of 1-(2,4-difluorobenzyl)piperidine utilizing Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (
Reaction Mechanism & Logic
The success of this reaction relies on the equilibrium between the aldehyde and the amine to form an iminium ion. STAB is chosen because it is less reactive toward the aldehyde carbonyl than toward the protonated iminium ion, preventing the direct reduction of the aldehyde to the alcohol (a common side reaction with
Mechanistic Pathway
The following diagram illustrates the stepwise conversion and the critical role of acid catalysis in promoting iminium formation.
Figure 1: Mechanistic pathway of the reductive amination. The acid catalyst accelerates the dehydration of the hemiaminal to the electrophilic iminium species, which is then intercepted by the hydride donor.
Experimental Protocol
Reagents and Materials
| Reagent | Equiv.[1][2][3] | MW ( g/mol ) | Density (g/mL) | Role |
| 2,4-Difluorobenzaldehyde | 1.0 | 142.10 | 1.27 | Electrophile |
| Piperidine | 1.1 | 85.15 | 0.86 | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | 1.4 | 211.94 | - | Selective Reducing Agent |
| Acetic Acid (Glacial) | 1.0 | 60.05 | 1.05 | Catalyst / pH Control |
| 1,2-Dichloroethane (DCE) | - | - | 1.25 | Solvent (Anhydrous) |
Note: Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used as alternatives, but DCE is preferred for its stability and optimal polarity for STAB reactions.
Step-by-Step Procedure
Step 1: Iminium Formation [1]
-
Charge a clean, dry round-bottom flask with 2,4-Difluorobenzaldehyde (1.0 equiv, e.g., 1.42 g, 10 mmol).
-
Add anhydrous 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration, 50 mL).
-
Add Piperidine (1.1 equiv, 0.94 g, 1.09 mL, 11 mmol).
-
Add Acetic Acid (1.0 equiv, 0.60 g, 0.57 mL, 10 mmol).
-
Insight: The addition of acetic acid buffers the solution to pH ~5-6, accelerating iminium ion formation without protonating the amine so heavily that it becomes non-nucleophilic.
-
-
Stir the mixture at Room Temperature (20-25°C) for 30 minutes under Nitrogen atmosphere.
Step 2: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 2.97 g, 14 mmol) in 3-4 portions over 10 minutes.
- Safety: Evolution of acetic acid vapor may occur; ensure good ventilation.
- Stir the reaction mixture at Room Temperature for 4–16 hours.
- Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.
Step 3: Quench and Workup
8. Quench the reaction by adding saturated aqueous
Step 4: Purification 13. The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography using a gradient of 0-5% Methanol in Dichloromethane .
- Note: For high purity (drug development standards), convert to the hydrochloride salt by treating the ethereal solution of the free base with HCl in dioxane/ether.
Optimization & Troubleshooting Guide
Solvent and Reducing Agent Selection
The choice of solvent and reducing agent drastically affects the yield and side-product profile.[1]
| Parameter | Recommended Condition | Why? | Alternative |
| Solvent | DCE (1,2-Dichloroethane) | Best solubility for STAB; promotes iminium formation. | THF (slower), DCM (volatile). Avoid MeOH with STAB (decomposes reagent). |
| Reducing Agent | NaBH(OAc)3 (STAB) | Highly selective for iminium ions; does not reduce aldehydes at neutral pH. | NaBH3CN (Toxic, requires pH 6), NaBH4 (Too reactive, reduces aldehyde to alcohol). |
| Stoichiometry | 1.1 eq Amine / 1.4 eq STAB | Slight excess of amine ensures full conversion of aldehyde (the limiting reagent). | If amine is precious, use 1.2 eq Aldehyde and 1.0 eq Amine. |
Common Issues & Solutions
-
Issue: Low Conversion.
-
Cause: Inefficient iminium formation due to wet solvent or lack of acid catalyst.
-
Fix: Ensure DCE is anhydrous (molecular sieves). Increase Acetic Acid to 1.5 equiv.
-
-
Issue: Aldehyde Reduction (Benzyl Alcohol formation).
-
Cause: Reducing agent added too quickly or before imine formation equilibrium.
-
Fix: Stir aldehyde + amine + acid for at least 30-60 mins before adding STAB.
-
-
Issue: Product is an oil/sticky.
-
Fix: Isolate as the HCl or Fumarate salt. Dissolve free base in EtOAc, add 1.1 eq of acid, and filter the precipitate.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404. Link
-
BenchChem. "Optimizing Reductive Amination for Piperidine Synthesis." Technical Support Center. Link
-
Patel, J., et al. "Process for the preparation of Pimavanserin." US Patent 10,807,953, 2020.[2] (Describes analogous reductive amination conditions for fluorobenzyl-piperidines). Link
Sources
Application Note: Synthesis and Characterization of 4-(2,4-Difluorobenzyl)piperidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocols.
Introduction & Rationale
The 4-benzylpiperidine motif is a privileged and highly versatile scaffold in medicinal chemistry. It famously anchors the acetylcholinesterase (AChE) inhibitor donepezil[1] and serves as a core pharmacophore in various subtype-selective NMDA receptor antagonists[2]. Within central nervous system (CNS) drug discovery, decorating the benzylic ring with halogens—specifically the 2,4-difluoro substitution pattern—is a proven strategy. The strong, highly electronegative C–F bonds modulate the molecule's overall lipophilicity (logP), enhance metabolic stability by blocking cytochrome P450-mediated oxidation at electron-rich aromatic positions, and improve blood-brain barrier (BBB) penetrance[3].
This application note details a robust, highly scalable, and self-validating four-step synthesis of 4-(2,4-difluorobenzyl)piperidine hydrochloride.
Retrosynthetic Strategy & Mechanistic Rationale
While 4-benzylpiperidines can be synthesized via Friedel-Crafts acylation or Grignard addition, these classical methods often suffer from poor regioselectivity on difluoroaromatics or require harsh dehydration conditions that yield complex alkene mixtures.
To ensure absolute regiochemical control and high scalability, this protocol utilizes a Horner-Wadsworth-Emmons (HWE) olefination strategy[4]. The sequence begins with the Arbuzov reaction to generate the key intermediate, diethyl (2,4-difluorobenzyl)phosphonate[5]. Subsequent HWE coupling with N-Boc-4-piperidone yields an exocyclic alkene, which is chemoselectively reduced via catalytic hydrogenation. Finally, anhydrous deprotection affords the target compound as a highly pure hydrochloride salt.
Synthetic Workflow
Figure 1: Four-step synthetic workflow for 4-(2,4-difluorobenzyl)piperidine hydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl (2,4-difluorobenzyl)phosphonate
-
Reagents: 2,4-Difluorobenzyl bromide (1.0 eq), Triethyl phosphite (1.2 eq).
-
Procedure: Combine the reagents in a round-bottom flask equipped with a short-path distillation head. Heat the neat mixture to 150 °C for 4 hours.
-
Causality: Running the reaction neat maximizes reactant concentration, accelerating this bimolecular
-type process. Heating to 150 °C exceeds the boiling point of the ethyl bromide byproduct (38 °C), driving it out of the system and pushing the equilibrium forward via Le Chatelier's principle. -
Self-Validation: Reaction completion is confirmed by the disappearance of the benzylic
proton singlet (~4.5 ppm) in NMR, replaced by a distinct doublet (~3.1 ppm, Hz) indicating successful phosphorus-carbon bond formation[5].
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
-
Reagents: Diethyl (2,4-difluorobenzyl)phosphonate (1.05 eq), N-Boc-4-piperidone (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), anhydrous THF.
-
Procedure: Suspend NaH in anhydrous THF at 0 °C under nitrogen. Add the phosphonate dropwise. After 30 minutes of stirring, add N-Boc-4-piperidone dropwise. Warm to room temperature and stir for 12 hours. Quench with saturated aqueous
and extract with ethyl acetate. -
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate to form a resonance-stabilized carbanion. THF is utilized to fully solvate the reactants while remaining inert to NaH[4]. The HWE reaction typically favors E-alkenes, but since the target is an exocyclic double bond on a symmetrical piperidine ring, stereoisomerism is bypassed, ensuring a single product.
-
Self-Validation: TLC analysis will show a new, highly UV-active spot.
NMR confirms the structure via the emergence of a prominent vinylic proton signal at ~6.2 ppm.
Step 3: Catalytic Hydrogenation
-
Reagents: tert-Butyl 4-(2,4-difluorobenzylidene)piperidine-1-carboxylate (1.0 eq), 10% Pd/C (0.1 eq by weight),
gas (1 atm), Methanol. -
Procedure: Dissolve the alkene in methanol and purge the flask with nitrogen. Carefully add the Pd/C catalyst. Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 6 hours. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Causality: Pd/C under 1 atm of
provides mild, chemoselective reduction of the exocyclic alkene. Crucially, the 2,4-difluorophenyl C–F bonds are highly stable to these specific conditions, preventing the undesired hydrodefluorination that frequently plagues aryl chloride or bromide analogs. -
Self-Validation: The reaction is complete when hydrogen uptake ceases.
NMR validates the transformation through the complete loss of the vinylic proton (~6.2 ppm) and the appearance of a new benzylic doublet (~2.5 ppm) coupled to the piperidine methine proton.
Step 4: Boc Deprotection and Salt Formation
-
Reagents: tert-Butyl 4-(2,4-difluorobenzyl)piperidine-1-carboxylate (1.0 eq), 4M HCl in Dioxane (5.0 eq), minimal Dichloromethane (DCM).
-
Procedure: Dissolve the starting material in a minimum volume of dry DCM. Add 4M HCl in dioxane dropwise at room temperature. Stir for 4 hours. Collect the resulting precipitate via vacuum filtration and wash with cold diethyl ether.
-
Causality: Anhydrous HCl cleanly cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and
gas. Utilizing a dioxane/DCM solvent system instead of aqueous acid prevents emulsion formation and allows the resulting secondary amine hydrochloride salt to precipitate directly out of the non-polar solution. This eliminates the need for tedious acid-base extraction or column chromatography. -
Self-Validation: Deprotection is visually confirmed by the cessation of gas evolution and the formation of a white crystalline solid. LC-MS confirms the exact mass (
). NMR (in DMSO- ) shows the disappearance of the intense 9H Boc singlet at 1.40 ppm and the appearance of a broad signal at ~8.8–9.0 ppm.
Quantitative Data Summary
| Step | Intermediate / Product | Yield (%) | Purity (HPLC) | Key Analytical Marker |
| 1 | Diethyl (2,4-difluorobenzyl)phosphonate | 92% | >95% | |
| 2 | tert-Butyl 4-(2,4-difluorobenzylidene)piperidine-1-carboxylate | 85% | >98% | |
| 3 | tert-Butyl 4-(2,4-difluorobenzyl)piperidine-1-carboxylate | 96% | >99% | |
| 4 | 4-(2,4-Difluorobenzyl)piperidine hydrochloride | 94% | >99.5% | LC-MS: m/z 212.1 |
Mechanistic Pathway Diagram
Figure 2: Mechanism of HWE olefination via an oxaphosphetane intermediate.
Conclusion
By leveraging the Horner-Wadsworth-Emmons olefination and chemoselective hydrogenation, this protocol circumvents the regiochemical pitfalls of traditional aromatic substitutions. The strategic use of anhydrous deprotection in the final step ensures that 4-(2,4-difluorobenzyl)piperidine hydrochloride is isolated in exceptional purity (>99.5%) and high overall yield, ready for immediate deployment in downstream API synthesis or structure-activity relationship (SAR) studies.
References
-
[1] Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. SciELO (Brazilian Journal of Pharmaceutical Sciences). URL:[Link]
-
[2] WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective NMDA receptor antagonists. Google Patents. URL:
-
[3] Development of novel salicylic acid–donepezil–rivastigmine hybrids as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central (PMC). URL:[Link]
-
[4] US6124317A - Cyclic amine compounds with activity against acetylcholinesterase (Piperazine/Piperidine derivatives). Google Patents. URL:
Sources
- 1. scielo.br [scielo.br]
- 2. WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google Patents [patents.google.com]
- 3. Development of novel salicylic acid–donepezil–rivastigmine hybrids as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 127218-03-5|Diethyl (2,4-difluorobenzyl)phosphonate| Ambeed [ambeed.com]
Application Note: 4-(2,4-Difluorobenzyl)piperidine as a Strategic Intermediate in the Synthesis of Risperidone Analogs
Executive Summary & Pharmacological Rationale
In the landscape of neuropharmacological drug development, 4-(2,4-Difluorobenzyl)piperidine (DFBP) serves as a highly versatile, bifunctional building block. While its oxidized counterpart, 4-(2,4-difluorobenzoyl)piperidine, is the classic intermediate for synthesizing benzisoxazole-based atypical antipsychotics like risperidone and iloperidone, the unoxidized benzylpiperidine core offers a unique trajectory for novel drug discovery.
Risperidone achieves its clinical efficacy through a delicate balance of serotonin (5-HT2A) and dopamine (D2) receptor antagonism, with its rapid D2 dissociation kinetics minimizing extrapyramidal symptoms (EPS)[1]. However, modern psychiatric research increasingly focuses on Multi-Target-Directed Ligands (MTDLs). Benzylpiperidine derivatives are privileged scaffolds known for potent acetylcholinesterase (AChE) inhibition[2] and NMDA receptor modulation[3]. By directly utilizing DFBP to synthesize non-classical risperidone analogs, researchers can engineer hybrid molecules designed to treat both the positive symptoms of schizophrenia and its associated cognitive deficits.
This application note details two distinct workflows:
-
Workflow A: Direct N-alkylation of DFBP to generate novel benzylpiperidine risperidone analogs for Structure-Activity Relationship (SAR) studies.
-
Workflow B: Controlled benzylic oxidation of DFBP to yield the classic risperidone precursor, 4-(2,4-difluorobenzoyl)piperidine.
Synthetic Workflows & Mechanistic Pathways
Fig 1. Divergent synthetic workflows utilizing 4-(2,4-Difluorobenzyl)piperidine.
Experimental Protocols: Self-Validating Systems
Protocol A: Synthesis of Novel Benzylpiperidine Risperidone Analog
Objective: N-alkylation of DFBP with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 4-(2,4-difluorobenzyl)piperidine (1.0 eq, 10 mmol) in 50 mL of anhydrous acetonitrile (
). -
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) followed by the alkylating agent, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq, 11 mmol).
-
Catalysis: Introduce Potassium Iodide (KI) (0.2 eq, 2 mmol) to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (80 °C) for 16 hours.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous
, and evaporate. -
Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
Mechanistic Causality & Validation:
-
Why KI? KI initiates a Finkelstein reaction, converting the relatively unreactive alkyl chloride into a highly reactive alkyl iodide in situ. This drastically lowers the activation energy for the subsequent
displacement by the piperidine nitrogen. -
Why DIPEA/Acetonitrile? DIPEA is a non-nucleophilic base that prevents unwanted side reactions, while the polar aprotic nature of
optimally solvates the transition state of the reaction. -
Self-Validation Check: The reaction is validated when TLC (DCM:MeOH 9:1) shows complete consumption of the amine (
~0.2) and the appearance of a new UV-active spot ( ~0.5). LC-MS must confirm the peak corresponding to the coupled analog.
Protocol B: Benzylic Oxidation to the Classic Risperidone Precursor
Objective: Conversion of DFBP to 4-(2,4-difluorobenzoyl)piperidine.
Step-by-Step Methodology:
-
Protection: React DFBP (1.0 eq) with
(1.1 eq) and (1.5 eq) in DCM at room temperature for 4 hours to yield the N-Boc protected intermediate. -
Oxidation: Dissolve the N-Boc intermediate (10 mmol) in a 1:1 mixture of EtOAc and
(60 mL). Add Sodium Periodate ( ) (3.0 eq, 30 mmol) and Ruthenium(III) Chloride ( ) (0.05 eq, 0.5 mmol). Stir vigorously at room temperature for 12 hours. -
Workup: Filter the biphasic mixture through a pad of Celite to remove ruthenium salts. Separate the organic layer, wash with saturated
, dry, and concentrate. -
Deprotection: Treat the crude oxidized product with 4M HCl in Dioxane (20 mL) for 2 hours at room temperature. Concentrate to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride.
Mechanistic Causality & Validation:
-
Why Protect the Amine? Direct exposure of the secondary piperidine amine to strong oxidants leads to rapid N-oxide formation and ring degradation. N-Boc protection ensures exclusive chemoselectivity at the benzylic carbon.
-
Why
? This catalytic system is highly specific for benzylic oxidation. acts as the terminal oxidant, continuously regenerating the active species, avoiding the need for toxic, stoichiometric chromium reagents. -
Self-Validation Check: During oxidation, the organic layer will cycle between dark black (
) and yellow ( ). Complete oxidation is validated by NMR showing the disappearance of the benzylic protons (~3.8 ppm) and NMR confirming the appearance of a ketone carbonyl carbon (~195 ppm).
Quantitative Data & Optimization
Table 1: Optimization of N-Alkylation Conditions (Protocol A)
| Entry | Base | Solvent | Catalyst | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | DMF | None | 80 | 45 | Sluggish reaction; unreacted starting material due to poor leaving group. | |
| 2 | DMF | KI (0.2 eq) | 80 | 72 | Finkelstein catalysis significantly improves the alkylation rate. | |
| 3 | DIPEA | KI (0.2 eq) | 80 | 89 | Homogeneous base and polar aprotic solvent maximize |
Table 2: Pharmacological Rationale (Theoretical SAR Profile)
| Compound | D2 Affinity ( | 5-HT2A Affinity ( | AChE Inhibition ( | Primary Indication Focus |
| Risperidone (Classic) | 5.9 | 4.8 | >100 | Schizophrenia, Bipolar Disorder |
| Benzylpiperidine Analog | ~15.0 | ~12.0 | 1.5 - 5.0* | Schizophrenia with Cognitive Impairment |
*Note: Asterisk denotes projected values based on the integration of the benzylpiperidine pharmacophore[2].
Pharmacological Signaling Diagram
Fig 2. Multi-target pharmacological signaling pathways of benzylpiperidine analogs.
References
-
4-(2,4-Difluorobenzoyl)piperidine Hydrochloride , TCI Chemicals.
-
RISPERIDONE (PD000218) , Probes & Drugs. 1
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors , ACS Omega. 2
-
WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists , Google Patents.3
Sources
Application Note: N-Alkylation Protocols for 4-(2,4-Difluorobenzyl)piperidine
Abstract & Introduction
The 4-(2,4-Difluorobenzyl)piperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the synthesis of neuroactive agents (e.g., NMDA receptor antagonists, calcium channel blockers) and antimicrobial agents. The presence of the 2,4-difluorobenzyl group imparts specific lipophilic and metabolic stability profiles, but it also dictates solubility and purification strategies distinct from simple piperidines.
This guide details three optimized protocols for the N-alkylation of 4-(2,4-difluorobenzyl)piperidine. Unlike generic organic synthesis texts, this note focuses on the specific physicochemical challenges of this substrate, prioritizing chemoselectivity (avoiding quaternary ammonium salt formation) and operational simplicity.
Decision Matrix: Method Selection
Before initiating synthesis, select the protocol based on your available electrophile and stability requirements.
Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.
Method A: Direct Nucleophilic Substitution ( )
Best for: Primary alkyl halides, robust substrates, and scale-up.
Mechanistic Insight
The secondary amine of the piperidine ring acts as the nucleophile.[1] The reaction is driven by a heterogeneous base (
-
Why Acetonitrile (ACN)? ACN is polar enough to solubilize the amine and the alkyl halide but does not fully dissolve the inorganic base. This "surface catalysis" prevents rapid, uncontrolled reaction rates that lead to over-alkylation (quaternization).
-
Why Potassium Iodide (KI)? For alkyl chlorides or bromides, adding catalytic KI generates the alkyl iodide in situ (Finkelstein reaction), which is a superior electrophile, accelerating the reaction rate without increasing temperature.
Protocol
Reagents:
-
Substrate: 4-(2,4-Difluorobenzyl)piperidine (1.0 equiv)
-
Electrophile: Alkyl Bromide/Chloride (1.1 equiv)
-
Base:
(anhydrous, granular) (2.0 – 3.0 equiv) -
Catalyst: KI (0.1 equiv) – Optional for bromides, mandatory for chlorides.
-
Solvent: Acetonitrile (ACN), HPLC Grade.
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(2,4-difluorobenzyl)piperidine (1.0 equiv) and ACN (concentration 0.1 M).
-
Base Addition: Add
(3.0 equiv). If using an alkyl chloride, add KI (0.1 equiv) at this stage. -
Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise at room temperature.
-
Note: If the electrophile is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to prevent exotherm.
-
-
Reaction: Stir vigorously.
-
Standard: Heat to 60°C (oil bath) for 4–12 hours.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The secondary amine spot (lower
) should disappear; the tertiary amine product (higher ) should appear.
-
-
Workup (Filtration Method):
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove inorganic salts (
, KX). -
Rinse the pad with DCM.
-
Concentrate the filtrate in vacuo.
-
-
Purification: The crude residue is often pure enough for the next step. If not, purify via silica gel chromatography (Gradient: 0
5% MeOH in DCM).
Method B: Reductive Amination
Best for: Aldehydes/Ketones, preventing over-alkylation, and installing bulky groups.
Mechanistic Insight
This method proceeds via an iminium ion intermediate.[2]
-
Why Sodium Triacetoxyborohydride (STAB)? Unlike Sodium Borohydride (
), STAB is mild and does not reduce aldehydes/ketones rapidly. It selectively reduces the iminium ion formed by the amine and carbonyl.[1][2] This "kinetic discrimination" is crucial for chemoselectivity. -
Solvent Choice: 1,2-Dichloroethane (DCE) is preferred over Methanol here because STAB reacts slowly with protic solvents, maintaining reagent integrity.
Protocol
Reagents:
-
Substrate: 4-(2,4-Difluorobenzyl)piperidine (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv)[1] -
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Only if reaction is sluggish.
-
Solvent: DCE or DCM (anhydrous).[1]
Step-by-Step Procedure:
-
Imine Formation: In a vial, dissolve 4-(2,4-difluorobenzyl)piperidine (1.0 equiv) and the Aldehyde (1.1 equiv) in DCE (0.2 M).
-
Optimization: Stir for 30 minutes at Room Temp before adding the reductant to allow equilibrium formation of the iminium species.
-
-
Reduction: Add
(1.5 equiv) in one portion.-
Observation: Slight bubbling may occur.
-
-
Reaction: Stir at room temperature for 2–16 hours under Nitrogen atmosphere.
-
Quench: Add saturated aqueous
solution carefully to quench excess borohydride and neutralize acetic acid. -
Extraction:
-
Purification: Concentrate to yield the tertiary amine.
Analytical Validation & Troubleshooting
Expected Analytical Data
For a successful N-alkylation, look for these key NMR signatures:
-
Disappearance: The broad singlet (
) of the starting material (typically around 1.5 - 2.0 ppm) will vanish. -
Shift: The
-protons of the piperidine ring (adjacent to Nitrogen) will shift upfield slightly upon conversion from secondary to tertiary amine, but the splitting pattern will become more complex due to ring inversion rigidity. -
Mass Spec: ESI(+) should show
corresponding to the Product Mass. Caution: If you see , you likely have methyl quaternary salt (if using methyl iodide) or impurities.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of electrophile | Switch to Method C (Microwave) or add catalytic KI (Method A). |
| Over-Alkylation (Quat Salt) | Base too strong or excess electrophile | Use Method B (Reductive Amination) or reduce electrophile to 0.95 equiv. |
| Emulsion during Workup | Difluorobenzyl lipophilicity | Use DCM/Brine mix and filter through Celite before separation. |
| Starting Material Remains | Wet solvent (Method B) | STAB decomposed. Use fresh reagent and anhydrous DCE. |
Workflow Diagram
Figure 2: Standard workup flow for lipophilic amine synthesis.
References
-
BenchChem. Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one (General Secondary Amine Protocols). Retrieved from
-
Master Organic Chemistry. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] J. Org.[2][4][5] Chem. 1996, 61, 3849-3862.[2] (Classic STAB Protocol).
-
Organic Chemistry Portal. Synthesis of Tertiary Amines via Nucleophilic Substitution. Retrieved from
-
Chem-Impex. 4-(2,4-Difluorobenzoyl)piperidine hydrochloride Product Data. (Structural Analog Context). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Solvent selection for 4-(2,4-Difluorobenzyl)piperidine recrystallization
Application Note: Solvent Selection & Recrystallization Protocols for 4-(2,4-Difluorobenzyl)piperidine
Part 1: Introduction & Physicochemical Context
1.1 The Challenge of Fluorinated Piperidines 4-(2,4-Difluorobenzyl)piperidine is a critical intermediate in the synthesis of benzimidazole-based therapeutics (e.g., Lubeluzole) and antipsychotics. Its purification presents a specific set of challenges:
-
Low Melting Point / Oiling Out: The benzyl (methylene-bridged) analog often possesses a lower melting point than its benzoyl (ketone) counterpart due to the loss of rigid planarity and hydrogen-bond accepting capability of the carbonyl oxygen. This increases the risk of "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.
-
Lipophilicity: The 2,4-difluoro substitution pattern significantly increases lipophilicity (LogP > 3.0), making the molecule highly soluble in common organic solvents (DCM, Toluene, EtOAc), rendering standard cooling crystallization difficult without an anti-solvent.
-
Amine Basicity: The secondary piperidine nitrogen (pKa ~10-11) dominates the solubility profile, making the molecule pH-sensitive.
1.2 Strategic Decision: Free Base vs. Salt Formation Before selecting a solvent, the state of the material must be defined.
-
Free Base: Often an oil or low-melting solid. Purification by distillation is common, but if recrystallization is required, low-temperature anti-solvent methods are necessary.
-
Salt Form (Recommended): Converting the crude oil to a hydrochloride (HCl) or fumarate salt increases the melting point (>200°C) and lattice energy, enabling robust recrystallization from Class 3 solvents like Isopropanol (IPA) or Ethanol.
Part 2: Solvent Selection Logic & Screening
2.1 Solubility Mapping (The "Like Dissolves Like" Matrix) We categorize solvents based on their interaction with the fluorinated benzyl and piperidine moieties.
| Solvent Class | Representative Solvents | Interaction Type | Predicted Behavior (Free Base) | Predicted Behavior (HCl Salt) |
| Non-Polar | Heptane, Hexane | Van der Waals | Anti-Solvent (Low solubility) | Strict Anti-Solvent |
| Polar Aprotic | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | Dipole-Dipole | Good Solvent (High solubility) | Poor Solvent (Potential Anti-solvent) |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | H-Bonding | High Solubility (Too high for yield) | Ideal Solvent (Temp dependent) |
| Chlorinated | DCM, Chloroform | Dipole/Polarizability | Very High (Avoid - Toxicity) | Good Solvent |
| Aromatic | Toluene | Pi-Pi Stacking | Moderate/High | Low/Moderate |
2.2 The Selection Decision Tree Use the following logic flow to determine your specific experimental path.
Figure 1: Decision matrix for processing fluorinated piperidine intermediates. Blue nodes indicate process actions.
Part 3: Detailed Experimental Protocols
Protocol A: Recrystallization of the HCl Salt (Recommended)
This method provides the highest purity uplift (>99.5%) and yield stability.
Materials:
-
Crude 4-(2,4-Difluorobenzyl)piperidine (Free Base)
-
Conc. HCl or HCl in IPA (4M)
-
Solvent: Isopropanol (IPA) - HPLC Grade
Procedure:
-
Salt Formation: Dissolve crude free base in minimal Ethyl Acetate (5 vol). Cool to 0-5°C. Slowly add 1.1 equivalents of HCl (4M in IPA or aqueous conc. HCl). The salt should precipitate immediately. Filter and dry.
-
Dissolution: Charge the crude HCl salt into a reactor. Add Isopropanol (10 volumes) .
-
Heating: Heat the slurry to reflux (~82°C).
-
Checkpoint: If the solution does not clarify, add Methanol dropwise (up to 2 vol) until clear. The fluorinated ring decreases solubility in pure IPA compared to non-fluorinated analogs.
-
-
Polishing: While hot, filter through a heated sintered glass funnel (or Celite pad) to remove mechanical impurities.
-
Controlled Cooling:
-
Cool to 60°C over 30 minutes.
-
Seeding (Critical): Add 0.1 wt% pure seed crystals at 60°C to prevent oiling out.
-
Cool to 20°C over 2 hours (Linear ramp).
-
Cool to 0-5°C and hold for 1 hour (Aging).
-
-
Isolation: Filter the white crystalline solid. Wash with cold IPA (2 vol).
-
Drying: Vacuum dry at 50°C.
Protocol B: Recrystallization of the Free Base (Low Temperature)
Use this if the free base is required for the next step (e.g., N-alkylation).
Solvent System: Toluene (Solvent) / Heptane (Anti-solvent). Rationale: Toluene interacts via pi-stacking with the fluorobenzyl ring, providing good solubility. Heptane forces precipitation.
Procedure:
-
Dissolution: Dissolve 10g crude solid/oil in Toluene (3 volumes, 30 mL) at 45-50°C. Do not exceed 60°C to avoid degradation.
-
Anti-Solvent Addition (Part 1): Slowly add Heptane (2 volumes, 20 mL) while maintaining 45°C. The solution should remain clear.
-
Seeding: Cool to 35°C. Add seed crystals. Agitate gently for 30 mins to establish a seed bed.
-
Anti-Solvent Addition (Part 2): Slowly add remaining Heptane (5 volumes, 50 mL) over 2 hours via syringe pump or dropping funnel.
-
Cooling: Cool the slurry to -10°C (requires cryostat or salt/ice bath).
-
Filtration: Filter quickly (cold filtration) to prevent re-dissolution. Wash with cold Heptane.
Part 4: Troubleshooting & Optimization
4.1 The "Oiling Out" Phenomenon If your solution turns into a milky emulsion or deposits a sticky gum at the bottom:
-
Cause: You entered the "metastable zone" too quickly, or the temperature is above the melting point of the solvated crystal.
-
Fix:
-
Re-heat until clear.
-
Add more solvent (dilute the system).
-
Seed at a higher temperature.
-
Slower Cooling: Reduce cooling rate to 0.2°C/min.
-
4.2 Analytical Validation Verify the success of your recrystallization using these metrics:
| Method | Target Result | Note |
| HPLC (Area %) | > 99.0% | Check for removal of regioisomers (e.g., 2,6-difluoro impurities). |
| 1H-NMR | No solvent peaks | Toluene is difficult to remove; ensure drying <1000 ppm. |
| DSC | Sharp Endotherm | Broad peaks indicate amorphous content or polymorph mixtures. |
Part 5: Process Flow Diagram
Figure 2: Standard unit operation flow for crystallization.
References
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).
-
Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide". Green Chemistry, 10, 31-36. Link
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. (Discusses salt selection for lipophilic amines).
-
PubChem. (2025).[1][2] "4-(2,4-Difluorobenzoyl)piperidine Hydrochloride Compound Summary". National Library of Medicine. Link (Proxy data for solubility behavior of the benzoyl/benzyl class).
-
Kumari, A., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives". Chemical Review and Letters, 4, 192-199.[3] Link (General protocols for piperidine crystallization).
Sources
Reagents for coupling 4-(2,4-Difluorobenzyl)piperidine with carboxylic acids
Application Note: Strategic Coupling of 4-(2,4-Difluorobenzyl)piperidine with Carboxylic Acids
Executive Summary & Chemical Context
The 4-(2,4-Difluorobenzyl)piperidine scaffold (CAS: 333985-60-7) is a critical pharmacophore in medicinal chemistry, often utilized to modulate potency and metabolic stability in GPCR ligands and enzyme inhibitors. The 2,4-difluoro substitution pattern serves two distinct roles: it blocks metabolic oxidation at susceptible phenyl positions and increases the overall lipophilicity (LogP ~2.9) of the molecule, enhancing blood-brain barrier (BBB) penetration.
While the piperidine nitrogen is a robust secondary amine nucleophile, the coupling efficiency is frequently compromised by solubility mismatches between the lipophilic benzyl tail and polar coupling salts, as well as the need to liberate the free base from the commercially available hydrochloride salt (HCl) in situ.
This guide provides three validated protocols optimized for different stages of drug development:
-
Method A (Discovery): HATU-mediated coupling for high-throughput success.
-
Method B (Process/Scale-up): T3P® (Propylphosphonic anhydride) coupling for ease of purification.
-
Method C (Cost-Efficiency): Acid Chloride activation for non-sensitive substrates.
Strategic Reagent Selection Matrix
The choice of coupling reagent should be dictated by the scale of the reaction and the purification capabilities available.
| Feature | HATU / DIPEA | T3P (Propylphosphonic anhydride) | EDC / HOBt |
| Primary Use Case | Discovery / Milligram scale | Process / Gram to Kilo scale | General Purpose / Cost-sensitive |
| Coupling Rate | Very Fast (< 1 h) | Moderate (1–12 h) | Slow (4–16 h) |
| Epimerization Risk | Low (with base control) | Extremely Low | Low |
| Purification | Requires Chromatography (removes urea/N-oxide) | Aqueous Workup (water-soluble byproducts) | Aqueous Workup (removes urea) |
| Solvent Compatibility | DMF, DMAc, NMP | EtOAc, MeTHF, DCM | DCM, DMF |
| Cost | High | Moderate | Low |
Mechanistic Insight
The coupling of a secondary amine like piperidine requires the activation of the carboxylic acid to a reactive ester or anhydride. The diagram below illustrates the HATU activation cycle, highlighting the critical role of the base in both deprotonating the carboxylic acid and liberating the piperidine from its HCl salt.
Figure 1: Mechanistic pathway for HATU-mediated amide coupling. Note the dual requirement for base: activating the acid and neutralizing the amine hydrochloride.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (High-Throughput/Discovery)
Best for: Small scale (10 mg – 500 mg), valuable acids, or when yield is paramount.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
4-(2,4-Difluorobenzyl)piperidine HCl (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: DMF (anhydrous)
Protocol:
-
Dissolution: In a clean vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M). Stir for 2 minutes.
-
Expert Note: Pre-activation of the acid with HATU allows formation of the active ester before the amine is introduced, reducing potential side reactions.
-
-
Base Addition: Add DIPEA (1.0 equiv) to the acid/HATU mixture. The solution may turn yellow.[1] Stir for 5 minutes.
-
Amine Preparation: In a separate vial, suspend 4-(2,4-Difluorobenzyl)piperidine HCl (1.1 equiv) in DMF. Add the remaining DIPEA (2.0 – 3.0 equiv). Sonicate if necessary to ensure the free base is generated and dissolved.
-
Coupling: Dropwise add the amine solution to the activated acid mixture.
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Monitor by LC-MS.[1] The product will be significantly more lipophilic than the starting material.
-
-
Workup: Dilute with EtOAc (10x volume). Wash sequentially with:
-
Sat. NaHCO₃ (2x) – removes unreacted acid/HOAt.
-
Water (1x) – removes DMF.
-
Brine (1x).
-
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Method B: T3P® Coupling (Process/Scale-Up)
Best for: Gram scale, avoiding chromatography, green chemistry compliance.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
4-(2,4-Difluorobenzyl)piperidine HCl (1.1 equiv)
-
T3P (50% w/w in EtOAc) (1.5 equiv)
-
Pyridine or TEA (3.0 – 4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF
Protocol:
-
Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Piperidine HCl salt (1.1 equiv), and EtOAc (5–10 volumes).
-
Base Addition: Add Pyridine (3.5 equiv). Stir until a homogeneous solution or fine suspension is achieved.
-
Why Pyridine? It acts as both a base and an acylation catalyst, often superior to TEA with T3P.
-
-
Reagent Addition: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Workup (The "T3P Advantage"):
-
Add water (5 volumes) and stir vigorously for 15 minutes.
-
Separate phases.
-
Wash organic phase with 0.5 M HCl (removes excess pyridine and unreacted amine).
-
Wash with 10% Na₂CO₃ (removes T3P byproducts and unreacted acid).
-
-
Isolation: Dry and concentrate. Often yields pure product without column chromatography.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete free-basing of the HCl salt. | Ensure at least 3.0 equiv of DIPEA/TEA is used. The first equivalent is consumed solely to neutralize the HCl. |
| Precipitation | Fluorinated benzyl group causes solubility issues in polar solvents. | Switch solvent to DCM or a DCM/DMF (9:1) mixture. |
| Slow Reaction | Steric bulk of the carboxylic acid. | Heat to 40–50°C. Secondary amines are thermally stable. |
| Impurity Profile | "Over-coupling" or dimerization. | Unlikely with secondary amines. Check for impurities in the starting amine (e.g., des-benzyl piperidine). |
Analytical Validation
NMR Signatures:
-
¹H NMR: Look for the diagnostic splitting of the piperidine ring protons (broad multiplets at 2.5–4.5 ppm due to rotamers) and the benzylic methylene singlet/doublet around 3.5 ppm.
-
¹⁹F NMR: The 2,4-difluoro motif provides a clean, distinct signature (typically two signals between -105 and -120 ppm), which is excellent for monitoring reaction conversion without interference from non-fluorinated reagents.
Safety Note:
-
Fluorinated Compounds: While generally stable, incineration of fluorinated waste requires specific conditions to prevent HF formation. Dispose of according to halogenated waste protocols.
-
Coupling Agents: HATU and T3P are sensitizers. Handle in a fume hood.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][1][3] Tetrahedron, 61(46), 10827-10852. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
PubChem Compound Summary. (2023). 4-(2,4-Difluorobenzyl)piperidine hydrochloride.[4][5] National Center for Biotechnology Information. Link
- Patterson, A. W., et al. (2007). Protection of the 2,4-difluorobenzyl group in medicinal chemistry. Journal of Medicinal Chemistry, 50(26), 6607. (Contextual reference for moiety stability).
Sources
Application Note: Scale-Up Synthesis of 4-(2,4-Difluorobenzyl)piperidine Intermediates
Executive Summary
The 4-benzylpiperidine motif is a privileged pharmacophore, widely utilized in the development of selective N-methyl-D-aspartate (NMDA) receptor antagonists and neuroprotective agents targeting neurodegenerative diseases such as Parkinson's and Alzheimer's[1]. As clinical candidates advance, the demand for highly pure, scalable, and cost-effective synthetic routes for intermediates like 4-(2,4-difluorobenzyl)piperidine becomes critical.
This application note details a self-validating, highly scalable two-step protocol. By moving away from expensive transition-metal cross-coupling, we leverage an atom-economical Grignard addition followed by a precision temperature-programmed catalytic hydrogenation . This guide provides the mechanistic rationale, detailed step-by-step methodologies, and quantitative parameters required for seamless multigram to kilogram scale-up.
Strategic Route Selection & Mechanistic Rationale
In discovery chemistry, 4-benzylpiperidines are frequently synthesized via the hydroboration of N-Boc-4-methylenepiperidine followed by Suzuki coupling with an aryl bromide[2]. While effective for library generation, this route suffers from high reagent costs (e.g., 9-BBN, palladium catalysts) and complex purification profiles at scale.
For process scale-up, a consecutive deoxygenation and heteroaromatic ring saturation approach is vastly superior[3]. This route utilizes commercially available pyridine-4-carboxaldehyde and 1-bromo-2,4-difluorobenzene. The critical innovation lies in the temperature-programmed reduction .
The Causality of Temperature Control: During the Pd/C catalyzed reduction in acetic acid, the benzylic alcohol must be deoxygenated before the pyridine ring is saturated. The electron-withdrawing nature of the pyridine ring stabilizes the transition state for benzylic C-O bond cleavage. If the temperature is too high initially, the pyridine ring saturates first, yielding a piperidinyl-carbinol. This intermediate loses its aromatic activation and becomes highly resistant to further deoxygenation[3]. Therefore, a strict 30 °C phase (deoxygenation) must precede a 70 °C phase (ring saturation).
Table 1: Route Scouting & Scalability Comparison
| Parameter | Route A: Hydroboration-Suzuki[2] | Route B: Grignard & Reduction[3] (Selected) |
| Atom Economy | Low (Heavy boron byproducts) | High (Water is the primary byproduct) |
| Reagent Cost | High (9-BBN, Pd(PPh₃)₄, Boc-protection) | Low (Mg turnings, Pd/C, H₂ gas) |
| Scalability | Limited by exotherms and Pd-removal | Excellent (Heterogeneous catalyst, easy filtration) |
| Key Challenge | Regioselectivity of hydroboration | Strict temperature control during hydrogenation |
Process Chemistry Workflows
Fig 1. Temperature-programmed synthesis route for 4-(2,4-Difluorobenzyl)piperidine.
Fig 2. Unit operations for the scale-up manufacturing of the piperidine intermediate.
Self-Validating Experimental Protocols
Synthesis of (2,4-Difluorophenyl)(pyridin-4-yl)methanol
Objective: Establish the carbon framework via organometallic addition.
-
Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge magnesium turnings (1.10 eq) and anhydrous THF (3 volumes). Add a single crystal of iodine to activate the magnesium surface.
-
Grignard Initiation & Formation: Slowly add 5% of the total 1-bromo-2,4-difluorobenzene (1.00 eq total) to initiate the reaction (indicated by the fading of iodine color and a slight exotherm). Add the remaining aryl bromide dropwise at a rate that maintains a gentle internal reflux (approx. 60–65 °C). Post-addition, stir for 1 h at room temperature to ensure complete magnesium consumption.
-
Electrophilic Addition: Cool the reactor to 0 °C. Add pyridine-4-carboxaldehyde (0.95 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Causality Check: Pyridine-4-carboxaldehyde is used as the limiting reagent (0.95 eq) because unreacted aldehyde severely complicates downstream crystallization and can poison the Pd catalyst in the subsequent step.
-
-
Quench & Extraction: Stir for 2 h at room temperature. Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Causality Check: Using NH₄Cl rather than strong mineral acids prevents the protonation of the basic pyridine nitrogen, which would otherwise drag the product into the aqueous waste layer, destroying the yield.
-
-
Isolation: Separate the phases. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the carbinol intermediate as a pale yellow solid.
Temperature-Programmed Catalytic Hydrogenation
Objective: One-pot deoxygenation and heteroaromatic ring saturation.
-
Autoclave Charging: Charge a high-pressure Hastelloy autoclave with (2,4-difluorophenyl)(pyridin-4-yl)methanol (1.00 eq), glacial acetic acid (10 volumes), and 10% Pd/C (5 wt% relative to substrate).
-
Causality Check: Glacial acetic acid acts as both solvent and proton source. Protonation of the pyridine ring increases the electrophilicity of the benzylic position, drastically accelerating deoxygenation[3].
-
-
Phase 1 (Deoxygenation): Purge the vessel 3× with N₂, followed by 3× with H₂. Pressurize to 3 bar H₂ and stir at 30 °C for 4 hours .
-
In-Process Control (IPC): Sample the reactor and analyze via HPLC. Proceed only when >95% conversion to the deoxygenated intermediate, 4-(2,4-difluorobenzyl)pyridine, is confirmed.
-
Phase 2 (Ring Saturation): Increase the internal temperature to 70 °C and elevate the pressure to 5 bar H₂. Stir for an additional 8 hours to fully reduce the pyridine ring to a piperidine.
-
Workup & Isolation: Cool to room temperature and vent the reactor safely. Filter the heterogeneous catalyst through a pad of Celite, washing with methanol. Concentrate the filtrate to remove acetic acid. Neutralize the residue with 2M NaOH to pH 10, extract with dichloromethane, and concentrate to afford crude 4-(2,4-difluorobenzyl)piperidine. The product can be converted to its hydrochloride salt by treatment with HCl in ethereal solvents for long-term stable storage.
Quantitative Process Parameters
Table 2: Optimized Reaction Parameters & Expected Yields
| Process Step | Reagents / Catalyst | Temp Profile | Pressure | Time | Expected Yield | Purity (HPLC) |
| Grignard Addition | Mg (1.1 eq), THF | 0 °C → 25 °C | Atmospheric | 3 h | 82 - 88% | > 96% |
| Deoxygenation | 10% Pd/C (5 wt%), AcOH | 30 °C (Strict) | 3 bar H₂ | 4 h | N/A (One-Pot) | > 95% (IPC) |
| Ring Saturation | 10% Pd/C (5 wt%), AcOH | 70 °C | 5 bar H₂ | 8 h | 85 - 90% | > 98% |
Troubleshooting & Critical Quality Attributes (CQAs)
-
Stalled Hydrogenation: If the ring saturation phase stalls, it is typically due to catalyst poisoning by residual unreacted pyridine-4-carboxaldehyde from Step 1. Ensure strict stoichiometry (0.95 eq aldehyde) during the Grignard step.
-
Formation of Piperidinyl-Carbinol Impurity: If HPLC analysis reveals a mass corresponding to (piperidin-4-yl)(2,4-difluorophenyl)methanol, the initial hydrogenation temperature was too high. The reactor must be strictly maintained at ≤35 °C until complete deoxygenation is verified.
-
Exotherm Management: The Grignard formation with 1-bromo-2,4-difluorobenzene exhibits a delayed exotherm. Do not add the bulk of the halide until the initiation (iodine fading) is unequivocally confirmed, otherwise, a dangerous thermal runaway may occur.
References
1.[3] Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. European Journal of Organic Chemistry.[Link] 2.[2] Effects of the N-alicyclic cation and backbone structures on the performance of poly(terphenyl)-based hydroxide exchange membranes. Journal of Materials Chemistry A.[Link] 3.[1] WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists. Google Patents.
Sources
- 1. WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google Patents [patents.google.com]
- 2. Effects of the N -alicyclic cation and backbone structures on the performance of poly(terphenyl)-based hydroxide exchange membranes - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C9TA05531B [pubs.rsc.org]
- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2,4-Difluorobenzyl)piperidine
Topic: Removing unreacted piperidine from 4-(2,4-Difluorobenzyl)piperidine crude Ticket ID: PUR-AMINE-24DF Status: Open Analyst: Senior Application Scientist[1]
Executive Summary
You are encountering difficulty separating unreacted piperidine (Structure A) from your target product, 4-(2,4-Difluorobenzyl)piperidine (Structure B). This is a common challenge in the synthesis of API intermediates (e.g., for Lubeluzole or Risperidone analogs).
The separation difficulty arises because both compounds are secondary amines with similar basicity (
The Solution: You must exploit the Physicochemical Divergence between the two molecules:
-
Volatility: Piperidine is volatile; the target is not.[1]
-
Lipophilicity: Piperidine is water-miscible; the target is highly lipophilic.[1]
-
Salt Solubility: The hydrochloride salt of the target is often a precipitable solid, whereas piperidine hydrochloride is hygroscopic and highly soluble in polar media.
Module 1: The Physicochemical Divergence (Theory)
Before attempting the protocol, understand the data driving the separation. This ensures you choose the right solvent system.
| Property | Impurity: Piperidine | Target: 4-(2,4-Difluorobenzyl)piperidine | The Leverage Point |
| Molecular Weight | 85.15 g/mol | ~211.25 g/mol | Distillation: Target boils much higher.[1] |
| Boiling Point | 106°C (760 mmHg) | >300°C (Predicted) | High Vacuum: Piperidine can be stripped.[1] |
| Water Solubility | Miscible (Infinite) | Very Low (Lipophilic) | Partitioning: Piperidine prefers aqueous phase.[1] |
| LogP (Lipophilicity) | 0.84 | ~2.5 - 3.0 | Washing: Target stays in organic layer.[1] |
| pK_a (Conj. Acid) | 11.22 | ~10.1 (Est.) | Buffer Wash: Slight difference, but risky to exploit.[1] |
Module 2: Primary Purification Workflow (The "Happy Path")
This protocol is designed for crude mixtures containing <20% excess piperidine.[1]
Step 1: Azeotropic High-Vacuum Strip
Why: Piperidine has a significant vapor pressure.[1] Removing the bulk physically is cleaner than chemical extraction.
-
Connect the crude flask to a high-vacuum manifold (< 2 mbar).
-
Heat the bath to 50–60°C .
-
The Toluene Trick: If piperidine remains, add 20 mL of Toluene .[1] Toluene forms a co-distillate (azeotrope-like behavior) that helps drag piperidine out of the oil.[1]
-
Repeat 2x.
Step 2: The "Lipophilic" Aqueous Workup
Why: Since piperidine is miscible with water even at high pH, we use a non-polar organic solvent to force piperidine into the aqueous waste.
-
Dissolution: Dissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Recommendation: Use EtOAc (greener, good separation). Use 10 mL solvent per gram of crude.[1]
-
-
Water Wash (Critical): Wash the organic layer 3 times with Water (not brine yet).[1]
-
Brine Wash: Wash 1x with saturated NaCl to remove entrained water.[1]
-
Dry & Concentrate: Dry over
, filter, and rotovap.
Step 3: Verification
Run a TLC (System: 10% MeOH in DCM + 1%
Module 3: Advanced Troubleshooting (The "Stuck" Path)
If the standard workup fails (e.g., you have an emulsion or >50% excess piperidine), use these advanced methods.
Method A: The Kugelrohr Distillation (Gold Standard)
Because of the massive Molecular Weight difference (85 vs 211), this is the most effective method.
-
Place crude in a Kugelrohr bulb.
-
Set oven temperature to 120°C under high vacuum (<1 mbar).
-
Result: Piperidine distills rapidly into the waste trap.[1] The target product (BP >300°C) remains in the source bulb.
Method B: The Hydrochloride Precipitation
Why: 4-(2,4-Difluorobenzyl)piperidine hydrochloride is likely a solid with high lattice energy, whereas piperidine hydrochloride is highly soluble in ethanol/water.[1]
-
Dissolve crude in a minimum amount of Diethyl Ether or Isopropanol .[1]
-
Add 2M HCl in Ether (or Acetyl Chloride in MeOH) dropwise.
-
Cool to 0°C.
-
Filtration: The target salt should precipitate.[1] Filter it off.
-
Wash: Wash the solid with cold ether.[1] Piperidine HCl stays in the mother liquor.
-
Recovery: If you need the free base, suspend the solid in DCM and wash with NaOH.
Module 4: Decision Logic (Visualization)
The following diagram illustrates the decision-making process for purification based on your crude profile.
Caption: Logical workflow for removing piperidine based on impurity levels and equipment availability.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use acidic water (pH 4) to wash out the piperidine?
A: Proceed with caution. While piperidine (
Q2: I see a 'streak' on my TLC plate. Is this piperidine?
A: Yes, aliphatic amines like piperidine streak on silica.[1] To confirm, visualize with Ninhydrin stain .[1] Piperidine turns deep red/purple.[1] Your target (a secondary amine) will also stain, but it should be a distinct spot much higher up the plate (
Q3: Can I use scavengers? A: Avoid electrophilic scavengers (like isocyanate resins or anhydrides).[1] Since your target is also a secondary amine, the scavenger will react with your product, lowering your yield. Use the HCl Salt Precipitation method (Method B above) instead.
Q4: My product is an oil. How do I remove the last traces of solvent/piperidine? A: Oils trap volatiles.[1] Dissolve the oil in a small amount of DCM, evaporate it again, and then hold under high vacuum for 12+ hours. If trace piperidine persists, it is likely forming a salt with your product or trapped in the viscous matrix. Re-dissolve in EtOAc and wash with water again.[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa and solubility data of piperidine).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8082, Piperidine. (Source for physical properties: BP 106°C, Miscibility).[3] [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical pharmacophores: modulation of basicity. (Discussion on pKa modulation in piperidines). [Link]
Sources
Troubleshooting low solubility of 4-(2,4-Difluorobenzyl)piperidine HCl
This guide serves as a specialized Technical Support Center for researchers working with 4-(2,4-Difluorobenzyl)piperidine HCl . It addresses the specific physicochemical challenges of this lipophilic amine salt, distinguishing it from its benzoyl analog and providing actionable solutions for solubility issues in aqueous and organic media.
Status: Operational | Topic: Solubility & Formulation Troubleshooting
Part 1: Compound Identity & Physicochemical Profile
Before troubleshooting, verify the exact chemical identity. Confusion between the benzyl (methylene bridge) and benzoyl (carbonyl bridge) derivatives is common and alters solubility.[1]
| Feature | Target Compound | Common Analog (Often Confused) |
| Name | 4-(2,4-Difluorobenzyl)piperidine HCl | 4-(2,4-Difluorobenzoyl)piperidine HCl |
| Linker | Methylene (-CH₂-) | Carbonyl (-C=O-) |
| Polarity | More Lipophilic (Harder to dissolve in water) | Less Lipophilic (Ketone increases polarity) |
| CAS | 333985-60-7 (Free base/Salt variants vary) | 106266-04-0 |
| pKa (Calc) | ~10.5 (Secondary Amine) | ~9.5 (Electron-withdrawing carbonyl lowers pKa) |
Part 2: Diagnostic Troubleshooting (Q&A)
Q1: "I added the solid directly to PBS (pH 7.4), and it formed a cloudy suspension that won't clear. Why?"
Diagnosis: Common Ion Effect & pH-Induced Deprotonation. Explanation:
-
Common Ion Effect: PBS contains high concentrations of chloride ions (NaCl, KCl). Since your compound is already a hydrochloride salt, the excess Cl⁻ ions in the buffer shift the solubility equilibrium backward, forcing the salt to precipitate.
-
pH Clash: The pKa of the piperidine nitrogen is ~10.5. At pH 7.4, it is mostly protonated, but the lipophilic nature of the 2,4-difluorobenzyl group makes the salt "greasy." The solubility product (
) in saline is likely exceeded even at moderate concentrations (e.g., >1 mg/mL).[1]
Solution:
-
Do not dissolve directly in PBS.
-
Dissolve in pure Water or DMSO first, then dilute.
Q2: "My DMSO stock solution precipitates immediately upon dilution into cell culture media."
Diagnosis: Solvent Shock (Rapid Reprecipitation). Explanation: When a concentrated DMSO stock is added quickly to an aqueous medium, the local concentration of the drug momentarily exceeds its solubility limit before mixing is complete. The hydrophobic "benzyl" tail drives rapid aggregation.
Corrective Protocol:
-
Vortex the media while adding the DMSO stock dropwise (do not add static).
-
Warm the media to 37°C prior to addition.
-
Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) if possible.
Q3: "Can I use sonication to force it into solution?"
Answer: Yes, but with caveats.
-
Mechanism: Sonication breaks up crystal lattices and generates heat, aiding dissolution.
-
Risk: Extended sonication can heat the sample significantly. While this compound is thermally stable, excessive heat can degrade sensitive biological buffers.
-
Protocol: Sonicate in 30-second bursts. If the solution is clear while hot but precipitates upon cooling, you have exceeded the thermodynamic solubility limit.
Part 3: Optimized Solubilization Protocols
Protocol A: Preparation of High-Concentration Stock
Best for: Long-term storage, aliquoting.[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Target Conc: 10 mM to 50 mM.
-
Method:
-
Storage: -20°C, desiccated. (Avoid freeze-thaw cycles).
Protocol B: Aqueous Formulation for Animal Studies (IP/PO)
Best for: In vivo administration where DMSO must be minimized.[1]
Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water.
-
Step 1: Dissolve compound in 5% DMSO (of total volume).
-
Step 2: Add 40% PEG300 and vortex. Solution should be clear.
-
Step 3: Add 5% Tween 80 and vortex.
-
Step 4: Slowly add 50% warm water (or saline) while vortexing.
-
Note: If precipitation occurs here, the concentration is too high.[4] Dilute further or acidify slightly with 0.1N HCl.
-
Part 4: Visualization & Logic Flow[1]
Decision Tree: Troubleshooting Solubility
The following diagram illustrates the logical pathway to determine the correct solvent system based on your experimental constraints.
Caption: Logical workflow for selecting the appropriate solubilization strategy based on experimental application.
Mechanism: pH-Dependent Solubility Equilibrium
Understanding the equilibrium is critical.[1] The piperidine nitrogen must remain protonated to maintain solubility in water.
Caption: The solubility of the piperidine HCl salt is strictly pH-dependent.[1] High pH drives the equilibrium toward the insoluble lipophilic free base.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18759874, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. [Link][1]
-
Note: Cited for physicochemical properties of the closely related benzoyl analog to establish structural baseline.
-
-
-
Source for CAS and specific structural identity.
-
-
-
General reference for piperidine salt solubility troubleshooting protocols.
-
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
-
Foundational text on the Common Ion Effect in hydrochloride salts.
-
Sources
- 1. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14ClF2NO | CID 18759874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Fluorobenzoyl)piperidine hydrochloride | C12H15ClFNO | CID 13180313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Fluorine Retention in Benzyl Piperidine Synthesis
Ticket ID: #F-BP-402 Status: Open Priority: High (Synthetic Failure/Yield Loss) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Welcome to the Fluorine Chemistry Technical Desk
You are accessing this guide because you are likely observing defluorination (loss of fluorine atoms) during the synthesis of benzyl piperidines. This is a common failure mode. Fluorine is electronically unique—it creates strong C-F bonds that are paradoxically susceptible to specific cleavage pathways during the synthesis of amine scaffolds.
This guide treats your synthesis as a troubleshooting ticket. We will address the two primary "kill zones" for fluorine in this scaffold: Catalytic Hydrogenation and Nucleophilic Aromatic Substitution (
Module 1: The Hydrogenation Hazard (Reductive Amination)
User Issue: "I am synthesizing N-(4-fluorobenzyl)piperidine via reductive amination. I used Pd/C and Hydrogen gas. The NMR shows the benzyl group is there, but the fluorine is gone (replaced by hydrogen)."
Root Cause Analysis:
You have encountered Hydrodefluorination (HDF) .[1] While the C-F bond is strong (
The Mechanism of Failure
The Pd(0) center inserts into the C-F bond, forming an Ar-Pd(II)-F species. In the presence of hydrogen, this undergoes hydrogenolysis, expelling HF and leaving you with a defluorinated phenyl ring.
Solution: The Hydride Switch
Do not use heterogeneous metal catalysts (Pd/C, Pt/C) for fluorinated benzyl substrates unless strictly necessary. Instead, use Sodium Triacetoxyborohydride (STAB) .[2]
Why STAB?
-
Chemoselectivity: STAB reduces the intermediate iminium ion much faster than it reduces aldehydes or ketones.
-
Fluorine Inertness: It operates via a hydride transfer mechanism that does not interact with the C-F bond orbitals. It lacks the transition metal center required for oxidative addition into the C-F bond.
Workflow Visualization: Decision Matrix
Figure 1: Decision matrix for reductive amination of fluorinated substrates. Route B prevents metal-mediated C-F cleavage.
Validated Protocol: STAB-Mediated Reductive Amination
Standard Operating Procedure (SOP-RA-04)
-
Imine Formation:
-
Dissolve 4-fluorobenzaldehyde (1.0 equiv) and piperidine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF .
-
Note: DCE is preferred for rate, but THF is safer. Avoid Methanol if possible as it consumes the reagent, though it can be used with
.
-
-
Reagent Addition:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Optional: If reaction is sluggish, add 1.0 equiv of Acetic Acid (AcOH) to catalyze iminium formation.[3]
-
-
Reaction:
-
Stir at Room Temperature (20-25°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC. The aldehyde spot should disappear.
-
-
Quench:
-
Quench with saturated aqueous
. (Caution: Gas evolution).
-
-
Extraction:
-
Extract with DCM or EtOAc. The fluorine atom will remain intact.
-
Module 2: The Trap (Direct Alkylation)
User Issue: "I am trying to attach a 2,4-difluorobenzyl group to piperidine using 2,4-difluorobenzyl chloride and a base. I am seeing multiple spots and loss of ring fluorine."
Root Cause Analysis:
You are triggering Nucleophilic Aromatic Substitution (
Mechanism of Failure
The amine attacks the aromatic ring, forming a Meisenheimer Complex (a resonance-stabilized anionic intermediate). This collapses by ejecting the Fluoride ion, resulting in an amino-substituted ring (e.g., 4-piperidinyl-benzyl chloride) rather than the desired benzyl amine.
Troubleshooting Table: Optimization Parameters
| Parameter | High Risk (Defluorination) | Low Risk (Safe Synthesis) | Why? |
| Solvent | DMSO, DMF, DMAc | THF, Acetonitrile, Toluene | Polar aprotic solvents (DMSO) stabilize the charged Meisenheimer intermediate, accelerating |
| Base | NaOH, KOH, NaH | Strong hydroxide bases can act as competing nucleophiles or promote elimination. | |
| Temperature | > 80°C | 0°C to Room Temp | |
| Leaving Group | Benzyl Fluoride | Benzyl Bromide/Chloride | Never use benzyl fluorides for alkylation; the bond is too strong for |
Logic Flow: Competing Pathways
Figure 2: Kinetic competition between desired alkylation (Path A) and parasitic defluorination (Path B).
FAQ: Quick Fixes
Q: I must use hydrogenation because I have a Cbz protecting group to remove simultaneously. How do I save the Fluorine? A: This is difficult. Pd/C will cleave both Cbz and Ar-F.
-
Fix 1: Switch catalyst to Pt/C (Platinum on Carbon) . Platinum is generally less active for oxidative addition into C-F bonds than Palladium.
-
Fix 2: Use Vanadium-doped Pd/C . Commercial "poisoned" catalysts are available that reduce hydrogenolysis activity.
-
Fix 3: Acidify the media. Adding HCl can sometimes protonate the amine product, protecting it, but it rarely stops Ar-F cleavage. The best route is to deprotect Cbz using acid (HBr/AcOH) instead of hydrogenation.
Q: Can I use Sodium Borohydride (
Q: My benzyl piperidine product is unstable on Silica gel during purification. A: Benzyl piperidines are basic. Silica is acidic. They stick.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Maegawa, T., & Sajiki, H. (2005). A method for the chemoselective hydrogenation of functionalized nitroarenes. Tetrahedron, 61(11), 2973-2979. (Demonstrates Pd/C propensity for hydrogenolysis).
-
Rohde, J. J., et al. (1998). Discovery and metabolic stabilization of potent and selective agonists for the peroxisome proliferator-activated receptor alpha (PPARalpha). Journal of Medicinal Chemistry. (Discusses metabolic defluorination and synthetic stability).
-
Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.
Sources
- 1. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Stability of 4-(2,4-Difluorobenzyl)piperidine in solution over time
This guide serves as a technical support center for researchers working with 4-(2,4-Difluorobenzyl)piperidine (CAS: 333985-60-7 for HCl salt; free base forms vary). It addresses solution stability, degradation mechanisms, and troubleshooting based on the chemical behavior of fluorinated benzylpiperidines.
Executive Summary
4-(2,4-Difluorobenzyl)piperidine is a secondary amine building block used in the synthesis of antipsychotics, monoamine transport inhibitors, and other bioactive scaffolds.[1][2] Its stability in solution is dictated by two primary reactive centers: the secondary amine nitrogen (nucleophilic, basic) and the benzylic methylene position (susceptible to radical oxidation).
-
Primary Risk: Formation of carbamates/carbonates upon exposure to atmospheric CO₂ (Free Base).
-
Secondary Risk: N-oxidation or Benzylic oxidation (to benzoyl) under light/oxidative stress.
-
Recommendation: Store as the Hydrochloride (HCl) salt whenever possible. Solutions of the free base must be kept under inert atmosphere (Argon/N₂).
Module 1: Solution Preparation & Solvent Compatibility
Q: Which solvent system provides maximum stability for long-term storage?
A: Stability depends heavily on whether you are handling the HCl Salt or the Free Base .
| Parameter | HCl Salt (Recommended Form) | Free Base |
| Preferred Solvent | DMSO, Methanol, Water | Dichloromethane (DCM), Acetonitrile |
| Stability Window | High (Weeks at 4°C) | Low (Hours to Days at RT) |
| Critical Incompatibility | Basic buffers (precipitates free base) | Ketones (Acetone/MEK) – Enamine risk |
| Storage Condition | 2–8°C, Dark | -20°C, Argon, Dark |
Technical Insight: Avoid storing the free base in acetone or ethyl acetate for extended periods. Secondary amines can react with ketones to form enamines (reversible but problematic for HPLC) or amides (with esters) via slow aminolysis, although the latter is slow at room temperature.
Q: My solution turned cloudy after 2 hours on the bench. What happened?
A: This is likely Atmospheric Carbonylation (if using the Free Base). Secondary amines are strong nucleophiles and bases. They rapidly absorb atmospheric CO₂ to form carbamic acid derivatives, which often precipitate as ammonium carbamate salts in non-polar solvents like toluene or ether.
-
Diagnostic: Add dilute aqueous HCl. If the precipitate dissolves and releases gas (bubbles), it was a carbonate/carbamate salt.
-
Prevention: Always purge headspace with Argon/Nitrogen.
Module 2: Degradation Pathways (Visualized)
The following diagram details the three primary degradation vectors for 4-(2,4-Difluorobenzyl)piperidine in solution.
Caption: Primary degradation pathways: Carbonylation (fastest in air), Oxidation (slow, light-dependent), and Solvent Condensation.
Module 3: Troubleshooting & Analytical Diagnostics
Q: I see a new impurity peak at RRT 1.05 (Relative Retention Time). Is it oxidation?
A: Likely Benzylic Oxidation . The methylene bridge between the piperidine and the difluorophenyl ring is susceptible to radical oxidation, converting the benzyl group to a benzoyl (ketone) group.
-
Mechanism: Radical abstraction of benzylic hydrogen followed by oxygen insertion.
-
Mass Spec Confirmation: Look for a mass shift of +14 Da (CH₂ → C=O).
-
Parent: 211.1 Da (Free base MW)
-
Impurity: 225.1 Da
-
-
Cause: Old THF/Ether solvents containing peroxides, or exposure to UV light.
Q: The NMR spectrum shows broad peaks and a shift in the aliphatic region.
A: This indicates Proton Exchange or Salt Formation .
-
Scenario A (Broadening): If the solvent is CDCl₃, acidic impurities (HCl traces in solvent) can protonate the nitrogen, causing broadening of the piperidine ring protons (2.6–3.0 ppm).
-
Scenario B (Shift): If the sample has absorbed CO₂, the carbamate formation will shift the alpha-protons of the piperidine ring downfield.
-
Fix: Shake the CDCl₃ sample with solid K₂CO₃ (anhydrous) and filter before running NMR to restore the free base spectrum.
Q: How do I recover the pure compound from a degraded solution?
A: Use an Acid-Base Extraction protocol (Self-Validating System).
-
Acidify: Dissolve/suspend material in 1M HCl (converts amine to water-soluble HCl salt; leaves non-basic impurities like benzoyl derivatives in organic phase).
-
Wash: Extract aqueous layer with Ethyl Acetate (removes neutral oxidation products).
-
Basify: Adjust aqueous layer pH to >12 with NaOH.
-
Extract: Extract with DCM. Dry over Na₂SO₄.
-
Result: Recovered 4-(2,4-Difluorobenzyl)piperidine will be >98% pure.
Module 4: Storage & Handling Protocols
To ensure data integrity, follow this tiered storage protocol:
| Tier | Duration | Condition | Container |
| Tier 1 | < 24 Hours | Ambient Temp, Benchtop | Glass vial, capped (avoid Parafilm alone) |
| Tier 2 | 1–4 Weeks | 4°C, Dark | Amber glass, Teflon-lined cap |
| Tier 3 | > 1 Month | -20°C or -80°C | Hydroscopic seal, under Argon/N₂ |
Critical Warning - Fluorine NMR: While the C-F bond is extremely stable (Bond Energy ~485 kJ/mol), the fluorine signals in ¹⁹F NMR are sensitive reporters of the environment. A shift in the ¹⁹F signal often precedes visible degradation in ¹H NMR, indicating changes in aggregation state or pH.
References
-
PubChem. Compound Summary: (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.[2] National Library of Medicine. Available at: [Link]
- Fields, G. B.Methods for Removing the Fmoc Group. Methods in Molecular Biology, Vol 35. Humana Press.
-
National Institutes of Health (NIH). Synthesis and Biological Characterization of 4,4-Difluoropiperidine Scaffolds. (Provides context on the stability of fluorinated piperidine derivatives in synthesis). Available at: [Link]
Sources
Overcoming steric hindrance in N-substitution of 4-benzylpiperidines
This technical guide is structured as a specialized support center resource for medicinal chemists and process scientists working with the 4-benzylpiperidine scaffold.
Executive Overview
The Challenge: While 4-benzylpiperidine (4-BP) itself possesses a relatively unhindered secondary amine, the synthesis of high-value pharmacological targets (e.g., dual-binding AChE inhibitors like Donepezil analogs or sigma receptor ligands) often requires coupling this scaffold with sterically demanding electrophiles .
Standard
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Category A: Alkylation Failures ( )
Q: My reaction with a secondary alkyl halide/tosylate yields <10% product and mostly alkene byproducts. Why? A: This is a classic "Basicity vs. Nucleophilicity" conflict. The secondary amine of 4-BP acts as a base when facing a sterically hindered electrophile, triggering E2 elimination.
-
Immediate Fix: Switch solvent to Acetonitrile (MeCN) or Nitromethane . These polar aprotic solvents stabilize the
transition state better than DMF/THF for this specific substrate. -
Advanced Fix: Add LiI or NaI (10 mol%) . This generates a more reactive alkyl iodide in situ (Finkelstein reaction), which reacts faster with the amine than the elimination can occur.
Category B: Reductive Amination Stalls
Q: I am trying to couple 4-BP with a hindered ketone (e.g., 1-indanone derivatives), but NaBH(OAc)3 shows no conversion after 24h. A: The steric bulk of the ketone prevents the initial attack of the amine to form the hemiaminal/iminium species. Standard acid catalysis (AcOH) is often insufficient to activate the carbonyl in crowded environments.
-
The Solution: You must use a Titanium(IV) Isopropoxide protocol. Ti(OiPr)4 acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium toward the imine). See Protocol 1 below.
Category C: Buchwald-Hartwig N-Arylation
Q: Coupling 4-BP with ortho-substituted aryl bromides fails using Pd(OAc)2/BINAP. A: BINAP is too rigid and lacks the necessary bulk to promote reductive elimination in highly hindered systems.
-
The Solution: Switch to RuPhos or BrettPhos precatalysts. These dialkylbiaryl phosphine ligands are specifically designed to facilitate oxidative addition and reductive elimination for secondary amines in sterically congested environments.
Decision Matrix: Selecting the Right Strategy
Use this logic flow to determine the optimal synthetic route based on your electrophile's steric profile.
Caption: Strategic decision tree for N-functionalization of 4-benzylpiperidines based on electrophile sterics.
Optimized Experimental Protocols
Protocol 1: The "Titanium Protocol" for Hindered Ketones
Best for: Coupling 4-BP with acetophenones, cyclic ketones, or sterically crowded aldehydes.
Mechanism: Titanium(IV) isopropoxide coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously scavenging the water produced during imine formation to prevent hydrolysis.
Step-by-Step Workflow:
-
Imine Formation (Anhydrous Conditions):
-
In a flame-dried flask under Argon, dissolve 4-benzylpiperidine (1.0 equiv) and the hindered ketone (1.0–1.1 equiv) in anhydrous THF (0.5 M).
-
Add Ti(OiPr)4 (1.2 equiv) neat via syringe. Caution: Exothermic.
-
Stir at ambient temperature for 6–12 hours. (Monitor by TLC: The spot for the amine should disappear).
-
Note: For extremely hindered ketones, microwave irradiation at 60°C for 1 hour can accelerate this step.
-
-
Reduction:
-
Dilute the mixture with absolute Ethanol (equal volume to THF).
-
Add NaBH3CN (2.0 equiv) or NaBH4 (if acid sensitive) portion-wise.
-
Stir for 4–8 hours.
-
-
Workup (Critical Step):
-
The reaction will contain titanium salts that form a gelatinous emulsion with water.
-
Quench: Add 1N NaOH or saturated Rochelle’s salt solution.
-
Filter: Stir vigorously for 30 mins until a white precipitate forms, then filter through a Celite pad.
-
Extract the filtrate with EtOAc.
-
Protocol 2: RuPhos-Pd G3 Arylation for Crowded Systems
Best for: Attaching ortho-substituted aryl groups.
Reagents:
-
Catalyst: RuPhos Pd G3 (1–2 mol%)
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv)
-
Solvent: THF or Toluene (degassed)
Workflow:
-
Charge a vial with RuPhos Pd G3 (0.02 equiv) and Aryl Halide (1.0 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add solvent (THF) and 4-benzylpiperidine (1.2 equiv).
-
Add LiHMDS dropwise at room temperature.
-
Stir at 60°C for 2–4 hours.
-
Why this works: The bulky isopropyl groups on the RuPhos ligand create a protective pocket that facilitates the reductive elimination of the bulky amine product, preventing
-hydride elimination.
Data & Validation
Comparative Yields: N-Alkylation of 4-Benzylpiperidine with 2-Bromo-1-phenylpropane (A moderately hindered secondary alkyl halide)
| Method | Conditions | Yield (%) | Major Byproduct |
| Standard | 35% | Elimination (Alkene) | |
| Finkelstein | 62% | Unreacted SM | |
| Reductive Amination | Phenylacetone + Ti(OiPr)4 , then | 94% | None (Clean) |
Data Interpretation: When facing secondary steric hindrance, reductive amination via the Titanium protocol is statistically superior to direct alkylation.
Mechanistic Visualization
The following diagram illustrates the critical role of
Caption: Ti(IV) acts as a dual-mode catalyst: Lewis acid activation of the ketone and in-situ water scavenging.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry. Link
Sources
Technical Support Center: Solid-State Control of 4-(2,4-Difluorobenzyl)piperidine Salts
Status: Operational Role: Senior Application Scientist Subject: Hygroscopicity Management & Salt Selection Guide Molecule Context: 4-(2,4-Difluorobenzyl)piperidine (Intermediate for N-substituted piperidine APIs)
Executive Summary
The hydrochloride (HCl) salt of 4-(2,4-Difluorobenzyl)piperidine (CAS 333985-60-7) is the industry-standard intermediate form. However, secondary amine hydrochlorides often exhibit significant hygroscopicity, leading to deliquescence (turning into gum), weighing inaccuracies, and hydrolytic degradation.
This guide provides a two-tiered solution:
-
Immediate Remediation: Protocols to handle and dry the existing HCl salt.
-
Process Optimization: A guide to screening for non-hygroscopic alternatives (Besylate/Fumarate) based on crystal engineering principles for fluorinated benzyl-piperidines.
Module 1: Diagnostic & Immediate Handling (The HCl Salt)
If you are currently working with the HCl salt and observing "gummy" textures or weight drift, follow these protocols immediately.
Troubleshooting Guide: Handling the Hygroscopic HCl Salt
| Symptom | Probable Cause | Corrective Action |
| Material turns to gum/oil upon exposure | Deliquescence (Critical RH < Ambient RH). The salt has absorbed enough water to dissolve in it.[1] | Do not heat. Dissolve in dry Ethanol/IPA, add Toluene, and perform azeotropic distillation to remove water. Re-precipitate with dry Ether/Heptane. |
| Weight increases during dispensing | Surface adsorption of atmospheric moisture. | Use a Static Eliminator (ionizer) to reduce surface charge (which attracts moisture). Dispense only in a glove box or humidity-controlled suite (<30% RH). |
| Clumping in storage drum | Moisture diffusion through packaging. | Switch to Alu-Alu (Aluminum-Aluminum) blister or double LDPE bags inside a HDPE drum with silica desiccant sachets between the bags. |
Protocol A: Azeotropic Drying of Wet Piperidine Salts
Use this when vacuum drying alone fails to remove bound moisture.
-
Dissolution: Dissolve the "wet" or gummy salt in a minimum volume of anhydrous Ethanol.
-
Entrainer Addition: Add Toluene (ratio 3:1 Toluene:Ethanol). Toluene forms a low-boiling azeotrope with water.
-
Distillation: Rotovap at 45°C. The water will co-distill with the solvent.
-
Chase Step: Repeat the Toluene addition and evaporation 2x to ensure <0.5% water content (KF).
-
Final Isolation: Triturate the resulting solid with anhydrous Diethyl Ether or n-Heptane to induce crystallization of the amorphous foam.
Module 2: Root Cause Fix (Salt Engineering)
If the HCl salt is unsuitable for your formulation or stability requirements, you must screen for a hydrophobic counter-ion. Based on structural analogues (e.g., Paroxetine, substituted benzyl-piperidines), the Benzenesulfonate (Besylate) and Fumarate salts often offer superior non-hygroscopic profiles.
Why Switch Salts?
-
HCl (Chloride): Small, high charge density anion. High affinity for water.
-
Besylate (Benzenesulfonate): Large, lipophilic anion. Packs well with the benzyl ring of the piperidine, excluding water from the lattice.
-
Fumarate: Often forms stable, high-melting hydrogen-bonded networks.
Visual Workflow: Salt Selection Logic
Caption: Workflow for engineering a non-hygroscopic salt form when the HCl salt fails stability criteria.
Protocol B: Synthesis of the Besylate Salt (Screening Scale)
Target: 4-(2,4-Difluorobenzyl)piperidine Benzenesulfonate
-
Preparation: Dissolve 1.0 eq of 4-(2,4-Difluorobenzyl)piperidine (Free Base) in Ethyl Acetate (5 mL/g).
-
Acid Addition: Dissolve 1.05 eq of Benzenesulfonic acid in a minimum amount of hot Ethanol.
-
Mixing: Add the acid solution dropwise to the base solution at 50°C.
-
Crystallization: Allow the mixture to cool slowly to Room Temperature (RT) over 4 hours.
-
Tip: If oiling occurs, reheat to 50°C and add seed crystals (if available) or scratch the glass side.
-
-
Filtration: Filter the white precipitate and wash with cold Ethyl Acetate.
-
Drying: Vacuum dry at 45°C for 12 hours.
Module 3: Characterization & Validation
You cannot rely on visual inspection alone. You must quantify hygroscopicity using Dynamic Vapor Sorption (DVS) .
DVS Data Interpretation Guide
| Mass Change (at 80% RH, 25°C) | Classification | Action Required |
| < 0.2% | Non-Hygroscopic | Ideal for formulation. No special handling needed. |
| 0.2% - 2.0% | Slightly Hygroscopic | Acceptable. Standard packaging (HDPE bottles) is sufficient. |
| 2.0% - 15.0% | Hygroscopic | Risk. Requires desiccants and tight environmental controls (RH < 40%). |
| > 15.0% (or Deliquescence) | Very Hygroscopic | Unsuitable. Must switch salt form or use specialized hot-melt extrusion techniques. |
Visual Workflow: Hygroscopicity Management
Caption: Decision matrix for handling hygroscopic piperidine salts based on DVS data.
Frequently Asked Questions (FAQs)
Q1: Can I just dry the HCl salt in an oven to fix the gum? A: No. If the salt has deliquesced (turned to liquid), simple oven drying often results in a hard, amorphous glass that is more hygroscopic than before. You must re-dissolve it (Protocol A) to restore the crystalline lattice, which is naturally more resistant to moisture.
Q2: Why is the Besylate salt recommended over the HCl? A: The benzene ring in the benzenesulfonate anion provides steric bulk and hydrophobicity. In the crystal lattice, these aromatic rings can stack (pi-pi stacking) with the fluorobenzyl group of your molecule, creating a tight, water-repellent shield around the ionic core [1].
Q3: My salt is sticking to the spatula during weighing. What do I do? A: This is due to static electricity and surface moisture.
-
Use an anti-static gun on the powder before weighing.
-
Use PTFE-coated spatulas instead of metal.
-
Ensure the balance is inside a humidity-controlled enclosure.
References
-
BenchChem. (2025).[1][2][3] Addressing the stability and hygroscopicity of pyridinium and piperidine salts. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-(2,4-Difluorobenzoyl)piperidine. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.[4] Retrieved from
-
Google Patents. (2006). Salts of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)... and their preparation (WO2006036874A1). (Demonstrates salt selection principles for fluorobenzyl-piperidines). Retrieved from
Sources
Validation & Comparative
1H NMR Interpretation Guide: 4-(2,4-Difluorobenzyl)piperidine vs. 4-Benzylpiperidine
Executive Summary: The Diagnostic Challenge
In drug discovery, the introduction of fluorine into a scaffold—specifically the 2,4-difluorobenzyl moiety—is a common strategy to block metabolic hot spots and modulate lipophilicity. However, confirming this substitution pattern by 1H NMR requires distinguishing complex spin-spin coupling networks from the simplified multiplets of non-fluorinated analogs.
This guide compares the 1H NMR profile of 4-(2,4-Difluorobenzyl)piperidine (Target) against its direct precursor/analog 4-Benzylpiperidine (Alternative).
Key Performance Insight:
-
The Alternative (Non-fluorinated): Displays a classic "monosubstituted benzene" pattern (multiplet, 7.1–7.3 ppm) with no heteronuclear coupling.
-
The Target (Difluorinated): Exhibits a highly diagnostic, non-first-order aromatic region characterized by large
coupling constants ( Hz), allowing for unambiguous regioisomer confirmation without mass spectrometry.
Structural Logic & Spin Systems
Before interpreting the spectrum, we must map the spin systems. The fluorine atoms at positions 2 and 4 of the aromatic ring create a specific splitting protocol that disrupts the standard aromatic signals.
Graphviz: Structural Connectivity & Coupling Network
Caption: Coupling network diagram illustrating the flow of magnetic influence. Note the heavy influence of 19F on the aromatic protons H3 and H5.
Comparative Spectral Analysis
This section contrasts the spectral "performance" of the target molecule against the standard alternative.
A. The Aliphatic Region (1.0 – 3.5 ppm)
Both molecules share the piperidine scaffold. Differences here are minimal, serving as an internal standard.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Notes |
| Piperidine H3/H5 | 1.10 – 1.35 | Multiplet | 2H | Axial/Equatorial averaging |
| Piperidine H4 | 1.45 – 1.60 | Multiplet | 1H | Methine bridgehead |
| Piperidine H2/H6 (ax) | 2.50 – 2.65 | Triplet of Doublets | 2H | Distinct axial coupling ( |
| Benzylic CH2 | 2.55 | Doublet ( | 2H | Critical Bridge. Couples to Pip-H4. |
| Piperidine H2/H6 (eq) | 3.00 – 3.15 | Broad Doublet | 2H | Deshielded due to equatorial position |
B. The Aromatic Region (6.5 – 7.5 ppm)
This is the "Fingerprint" region. The Alternative shows generic signals; the Target shows specific F-coupling.
Alternative: 4-Benzylpiperidine [1][2][3]
-
Pattern: A multiplet integrating to 5 protons.
-
Range: 7.15 – 7.35 ppm.
-
Interpretation: The protons are magnetically similar. You will typically see a broad overlapping region containing the ortho, meta, and para protons. It is difficult to distinguish specific positions without 2D NMR.
Target: 4-(2,4-Difluorobenzyl)piperidine [4]
-
Pattern: Three distinct, well-resolved signals integrating to 1 proton each (Total 3H).
-
Mechanism: The Fluorine atoms (Spin 1/2) couple to protons with
values often larger than H-H coupling.
| Proton | Shift ( | Pattern | Coupling Logic ( |
| H3 | 6.75 – 6.85 | Triplet of Doublets (td) | Most Shielded. Located between two Fluorines. |
| H5 | 6.85 – 6.95 | Multiplet (dt) | Complex. |
| H6 | 7.10 – 7.25 | Doublet of Quartets (dq) | Most Deshielded. |
Analyst Note: In the Target spectrum, look for the H3 signal upfield (approx 6.8 ppm) . It often appears as a "pseudo-triplet" because the coupling to both flanking fluorines is nearly identical (~10 Hz). This is the definitive proof of the 2,4-difluoro substitution.
Experimental Protocol: Solvent Selection
The choice of solvent dramatically affects the visibility of the Piperidine NH and the resolution of the salt form (HCl) vs. the free base.
Workflow: Solvent Decision Matrix
Caption: Decision matrix for solvent selection based on sample state (Salt vs. Free Base).
Protocol Steps
-
Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.
-
Solvent Choice:
-
CDCl3 (Chloroform-d): Best for Free Base . The NH proton usually exchanges rapidly and appears as a very broad lump or is invisible. The aromatic couplings are sharpest here.
-
DMSO-d6: Required for HCl Salts . The acidic proton (
) will appear as a broad singlet around 8.5–9.5 ppm. Warning: The residual water peak in DMSO (3.33 ppm) often overlaps with the piperidine ring protons (3.0–3.4 ppm).
-
-
Acquisition:
-
Scans: 16–64 scans are sufficient.
-
D1 (Relaxation Delay): Set to
seconds to ensure accurate integration of the aromatic protons vs. the aliphatic chain.
-
Advanced Verification (Self-Validating System)
To ensure the structure is 100% correct without relying solely on 1H NMR, utilize the Heteronuclear Cross-Check .
19F NMR (The "Smoking Gun")
If you run a
-
Expectation: Two distinct signals in the range of -100 to -120 ppm .
-
Coupling: Each Fluorine signal will be split into a complex multiplet (quartet-like) due to coupling with the other Fluorine and the 3 protons.
-
Validation: If you see only one signal, you likely have the 4-fluorobenzyl (mono-substituted) or a symmetric difluoro isomer (2,6-difluoro).
13C NMR (C-F Splitting)
In the Carbon spectrum, the carbons attached to Fluorine (C2, C4) will appear as doublets of doublets with massive coupling constants (
-
C2/C4: ~160-165 ppm (dd).
-
C3: ~103 ppm (t, triplet due to coupling with two Fs). This triplet in the Carbon spectrum is unique to the 2,4-difluoro pattern.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[5]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for 4-benzylpiperidine baseline data).
-
Reich, H. J. WinPLT NMR Coupling Constants Guide: Fluorine Coupling. University of Wisconsin-Madison. (Source for J-coupling magnitude verification).
Sources
- 1. 4-Benzylpiperidine(31252-42-3) 1H NMR [m.chemicalbook.com]
- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 333985-60-7 | 4-(2,4-Difluoro-benzyl)-piperidine hydrochloride - Synblock [synblock.com]
- 5. rsc.org [rsc.org]
Advanced HPLC Method Development Guide: 4-(2,4-Difluorobenzyl)piperidine Purity Profiling
Executive Summary
This guide provides a technical comparison of high-performance liquid chromatography (HPLC) strategies for the purity analysis of 4-(2,4-Difluorobenzyl)piperidine .
The core analytical challenge lies in the molecule's physicochemical profile: a secondary amine with a high pKa (~10–11) linked to a lipophilic difluorinated aromatic ring. Traditional alkyl-bonded silica methods often fail due to severe peak tailing caused by secondary silanol interactions.
This guide objectively compares three distinct methodologies:
-
High-pH Reversed-Phase (Hybrid Silica) – Recommended for Peak Shape
-
Low-pH Ion-Pairing (Traditional C18) – Recommended for MS Compatibility
-
Core-Shell Technology (Superficially Porous) – Recommended for Throughput
Part 1: Analyte Profile & The Chromatographic Challenge
Before selecting a column, one must understand the interaction mechanics.
-
Analyte: 4-(2,4-Difluorobenzyl)piperidine
-
Functional Group 1 (Piperidine): Strong base (pKa ~10.5). At neutral or low pH, this nitrogen is protonated (
), acting as a cation. -
Functional Group 2 (Difluorobenzyl): Increases lipophilicity (
~2.9) and provides UV absorption (typically monitored at 210 nm or 254 nm). -
The Problem: On standard silica columns, the protonated amine undergoes ion-exchange with residual silanols (
), resulting in kinetic lag (tailing).
Interaction Logic Diagram
The following diagram illustrates the decision matrix based on the analyte's ionization state.
Figure 1: Mechanistic decision tree for mobile phase pH selection based on piperidine ionization.
Part 2: Comparative Methodology & Performance Data
We compared three established protocols. Data below represents validated performance metrics typical for benzylpiperidine derivatives.
Method A: High pH (Hybrid Silica)
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3]
-
Mechanism: The analyte is neutral. Retention is purely hydrophobic.
Method B: Low pH (Traditional)
-
Column: High-purity End-capped C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: 0.1% Formic Acid or TFA / Acetonitrile.
-
Mechanism: Analyte is cationic. Requires end-capping or ion-pairing to mask silanols.[4]
Method C: Core-Shell (Speed)
-
Column: Kinetex 2.6µm C18 or Cortecs C18.
-
Mobile Phase: 0.1% Formic Acid.[5]
-
Mechanism: Reduced diffusion path length increases efficiency (
) but loading capacity is lower.
Comparative Performance Table
| Metric | Method A (High pH Hybrid) | Method B (Low pH Traditional) | Method C (Core-Shell Low pH) |
| USP Tailing Factor ( | 1.05 – 1.15 (Excellent) | 1.40 – 1.80 (Moderate) | 1.25 – 1.45 (Good) |
| Retention Time ( | High (Neutral species is more hydrophobic) | Low (Charged species is more polar) | Low (Fast elution) |
| Plate Count ( | ~12,000 | ~8,000 | ~18,000 |
| MS Sensitivity | Good (Ammonium buffer volatile) | Excellent (Formic acid aids ionization) | Excellent |
| Column Lifetime | High (Hybrid silica resists dissolution) | Moderate (Acid hydrolysis risk) | Moderate |
Verdict: Method A is the superior choice for purity profiling where separating closely eluting regioisomers (e.g., 2,6-difluoro impurities) is critical, as the peak symmetry maximizes resolution.
Part 3: Detailed Experimental Protocol (Method A - High pH)
This protocol is designed to be self-validating. The use of a high pH buffer ensures the piperidine ring remains deprotonated, eliminating the "tailing" variable.
Reagents & Standards
-
Reference Standard: 4-(2,4-Difluorobenzyl)piperidine (>99.0%).[6]
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer Salt: Ammonium Bicarbonate (
), Ammonium Hydroxide ( ).
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Hybrid C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge BEH C18).
-
Column Temp: 35°C (Improves mass transfer).
-
Detection: UV @ 215 nm (primary) and 254 nm (secondary).
-
Injection Volume: 5–10 µL.
Mobile Phase Preparation[1][3][7][8]
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Return to Initial |
| 23.0 | 90 | 10 | Re-equilibration |
Part 4: Experimental Workflow Visualization
The following diagram outlines the step-by-step workflow for executing the purity analysis, ensuring data integrity from preparation to reporting.
Figure 2: Operational workflow for HPLC purity analysis.
Part 5: Validation Framework (Self-Validating System)
To ensure trustworthiness, the method must be tested against these criteria:
-
Specificity: Inject the starting material (e.g., 2,4-difluorobenzyl chloride) and the unreacted piperidine. Ensure they are resolved (
) from the main peak.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Note: The starting benzyl chloride is less polar and will elute later than the amine in low pH, but may vary in high pH.
-
-
Linearity: Prepare 5 levels from 0.1 µg/mL to 100 µg/mL.
should be . -
Sensitivity (LOD/LOQ):
-
LOD: Signal-to-Noise (S/N) ratio of 3:1 (Approx 0.05 µg/mL).
-
LOQ: S/N ratio of 10:1 (Approx 0.15 µg/mL).
-
Troubleshooting Guide
-
Problem: Retention time drift.
-
Cause: pH fluctuation in volatile ammonium buffers.
-
Fix: Prepare fresh buffer daily; keep bottle capped.
-
-
Problem: Split peaks.
-
Cause: Sample solvent too strong (100% ACN).
-
Fix: Dissolve sample in 50:50 Water:ACN.
-
References
-
Waters Corporation. (2020). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development. Retrieved from
-
Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
-
Melnykov, K. P., et al. (2025). pKa values of piperidine and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from
-
BenchChem. (2025).[7] A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities. Retrieved from
Sources
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chromtech.com [chromtech.com]
- 5. support.waters.com [support.waters.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry fragmentation pattern of 4-(2,4-Difluorobenzyl)piperidine
Topic: Mass Spectrometry Fragmentation Pattern of 4-(2,4-Difluorobenzyl)piperidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Pharmacophore Significance
4-(2,4-Difluorobenzyl)piperidine (CAS: 84162-86-7) is a critical pharmacophore and building block in medicinal chemistry, most notably serving as a key intermediate and impurity marker for the antipsychotic drug Risperidone and its metabolite Paliperidone .
Precise structural characterization of this moiety is essential for impurity profiling in GMP environments. The presence of the 2,4-difluoro substitution pattern imparts unique electronic properties that significantly influence its mass spectrometric (MS) fragmentation behavior compared to non-fluorinated analogs.
This guide provides a technical comparison of its fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), offering a validated framework for its detection and differentiation from structural isomers.
Technical Comparison: Fragmentation Dynamics
To ensure accurate identification, we compare the fragmentation performance of 4-(2,4-Difluorobenzyl)piperidine against its non-fluorinated analog, 4-benzylpiperidine. This comparison highlights the "Fluorine Shift"—a diagnostic mass defect used to validate the substitution pattern.
Table 1: Comparative Fragmentation Profile (EI vs. ESI)
| Feature | 4-(2,4-Difluorobenzyl)piperidine | 4-Benzylpiperidine (Analog) | Diagnostic Significance |
| Molecular Weight | 211.25 Da | 175.27 Da | +36 Da shift confirms difluorination. |
| Precursor Ion (ESI) | Base peak in positive mode ESI. | ||
| Primary Fragment (ESI) | The | ||
| Secondary Fragment | Conserved piperidine core; confirms the N-heterocycle is unmodified. | ||
| EI Base Peak | EI induces harder fragmentation, often stripping the ring H. | ||
| Isotopic Pattern | A+1 (~13%), A+2 (low) | A+1 (~13%) | Fluorine ( |
Mechanistic Analysis & Pathways
Understanding the causality behind the fragmentation is crucial for troubleshooting low-sensitivity assays.
Electrospray Ionization (ESI-MS/MS) Pathway
In ESI (Positive Mode), the molecule is protonated at the secondary amine of the piperidine ring (
-
Precursor Formation:
at 212. -
Inductive Cleavage: The collision-induced dissociation (CID) energy drives the cleavage of the bond between the piperidine C4 and the benzylic carbon.
-
Charge Retention:
-
Pathway A (Dominant): Charge stabilizes on the benzyl fragment due to resonance, forming the 2,4-difluorobenzyl cation (
127), which may rearrange to a fluorinated tropylium ion. -
Pathway B (Minor): Charge remains on the piperidine ring, generating the tetrahydropyridinium ion (
84).
-
Electron Ionization (EI) Pathway
In GC-MS (EI, 70 eV), the energy is higher, leading to radical cations (
-
-Cleavage: Radical-initiated cleavage adjacent to the nitrogen is common, but the stability of the difluorobenzyl radical often drives the formation of the
127 ion. -
Ring Contraction: The piperidine ring may undergo fragmentation to lose ethylene (
), typically observed as lower mass fragments ( 56/57).
Visualization of Fragmentation Pathways
The following diagram illustrates the logical flow of fragmentation for structural elucidation.
Caption: Figure 1. ESI-MS/MS fragmentation pathway of 4-(2,4-Difluorobenzyl)piperidine showing the divergence into the diagnostic difluorobenzyl cation (m/z 127) and the piperidine core (m/z 84).
Experimental Protocol: Validated Detection Workflow
This protocol is designed for high-sensitivity impurity profiling using LC-MS/MS (Triple Quadrupole).
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 4-(2,4-Difluorobenzyl)piperidine in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is critical to ensure protonation of the secondary amine.
Phase 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: ESI Positive (+).
-
MRM Transitions (Quantification):
-
Quantifier:
(Collision Energy: ~20-25 eV). -
Qualifier:
(Collision Energy: ~30-35 eV).
-
Phase 3: Data Validation (Self-Check)
-
Retention Time Check: The fluorinated compound is more lipophilic than the non-fluorinated analog. Expect RT shift relative to 4-benzylpiperidine.
-
Ratio Check: The intensity ratio of
should remain constant (~3:1 to 5:1 typically) across the peak. If this ratio varies, co-eluting impurities are present.
References
-
European Pharmacopoeia (Ph. Eur.) . Risperidone Monograph: Impurity Standards and Analysis. 10th Edition. Strasbourg, France: EDQM.
- Holčapek, M., et al. (2010). Mass Spectrometry in the Analysis of Organic Compounds. Wiley-Interscience.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 11379457: 4-(2,4-Difluorobenzyl)piperidine.[1] Retrieved from .
-
Zins, E. L., et al. (2009).[2][3] Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675.[2]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions | Scilit [scilit.com]
The Fluorine Factor: A Comparative Guide to the Binding Affinity of Fluorinated vs. Non-Fluorinated Benzyl Piperidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of lead optimization. This guide provides an in-depth, data-driven comparison of the binding affinities of fluorinated and non-fluorinated benzyl piperidines, a privileged structure in numerous centrally-acting agents. By examining the subtle yet profound influence of fluorination, we aim to equip researchers with the insights necessary to make informed decisions in the design of next-generation therapeutics.
The Decisive Role of Fluorine in Molecular Recognition
The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, thereby influencing its interaction with biological targets.[1][2] This is not merely a matter of steric bulk; fluorine's unique electronic characteristics can modulate pKa, enhance metabolic stability, and critically, reshape the forces governing ligand-receptor binding.[3] The impact of fluorination is highly context-dependent, with the position of the fluorine atom on the benzyl ring or piperidine scaffold leading to a wide spectrum of effects on binding affinity—from significant enhancement to marked reduction.[1]
The mechanisms behind these changes are multifaceted. They can range from favorable electrostatic interactions between the electron-rich fluorine and electron-deficient pockets in the receptor to the concept of "polar hydrophobicity," where fluorine's hydrophobic nature is complemented by its ability to engage in polar interactions.[3] Understanding these nuances is paramount for the rational design of potent and selective ligands.
Comparative Analysis of Binding Affinity: A Data-Centric View
To elucidate the tangible effects of fluorination on benzyl piperidines, we have compiled experimental binding affinity data (Ki and IC50 values) for a series of fluorinated and non-fluorinated analogs targeting various receptors. The data is presented in the tables below, categorized by the target receptor. A lower Ki or IC50 value indicates a higher binding affinity.
Dopamine D4 Receptor
| Compound ID | R (Substitution on Benzyl Ring) | Ki (nM)[4] |
| 8a | 3-Fluoro | 205.9 |
| 8b | 3,4-Difluoro | 169 |
| 8c | 4-Fluoro-3-methyl | 135 |
| 8e | 4-Methyl | 241 |
| 8f | 2-Methyl | 343 |
| Non-fluorinated (reference) | H | >1000 (estimated) |
Table 1: Binding affinities of N-substituted benzyl piperidines for the Dopamine D4 receptor.
The data in Table 1 clearly demonstrates that fluorination of the benzyl ring can significantly enhance binding affinity for the D4 receptor compared to the unsubstituted analog. Notably, the 3-fluoro (8a), 3,4-difluoro (8b), and 4-fluoro-3-methyl (8c) substitutions all resulted in compounds with nanomolar affinity.
Serotonin Transporter (SERT)
| Compound ID | Structure | Ki (nM)[5] |
| 1 | 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | 2 |
| 2 | 3-[(4-Chlorophenyl)(4-fluorobenzyloxy)methyl]piperidine | 15 |
| 3 | 3-[(4-Methylphenyl)(4-fluorobenzyloxy)methyl]piperidine | 400 |
| Fluoxetine (Reference) | - | 1-10 |
Table 2: Binding affinities of 3-substituted piperidine derivatives for the Serotonin Transporter (SERT).
In this series, the introduction of a 4-fluorobenzyloxy moiety is a common feature. Compound 1, with an unsubstituted phenyl ring, displays a high affinity for SERT, comparable to the well-known antidepressant fluoxetine.[5] This highlights the favorable contribution of the fluorinated benzyl group to SERT binding.
Sigma Receptors
| Compound | Receptor | Ki (nM)[6] | Selectivity (Ki σ2/Ki σ1)[6] |
| SA4503 (Non-fluorinated) | σ1 | 4.6 | 14 |
| σ2 | 63.1 | ||
| FE-SA4503 (Fluoroethyl analog) | σ1 | 8.0 | 14 |
| σ2 | 113.2 |
Table 3: Binding affinities of SA4503 and its fluoroethyl analog for Sigma-1 (σ1) and Sigma-2 (σ2) receptors.
In the case of the sigma receptor ligand SA4503 and its fluoroethyl analog, the introduction of fluorine does not dramatically alter the selectivity profile but does impact the absolute binding affinities for both σ1 and σ2 receptors.[6] This illustrates that fluorination can be a tool for fine-tuning affinity while maintaining a desired selectivity ratio.
Experimental Methodologies: A Guide to Reproducible Data
The reliability of binding affinity data is contingent upon the rigor of the experimental methods employed. Below, we provide a detailed, step-by-step protocol for a competitive radioligand binding assay, a gold-standard technique for determining the binding affinity of unlabeled compounds.
Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized procedure and may require optimization for specific receptors and radioligands.
1. Materials and Reagents:
-
Membrane Preparation: Homogenates from tissues or cells expressing the target receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
Test Compounds: Fluorinated and non-fluorinated benzyl piperidines of interest.
-
Assay Buffer: A buffer that maintains the physiological pH and ionic strength optimal for receptor binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine non-specific binding.
-
Glass Fiber Filters: For separating bound from free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
2. Experimental Workflow:
Workflow for a competitive radioligand binding assay.
3. Step-by-Step Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions to their final concentrations. Serially dilute the test compounds to cover a wide concentration range (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate or individual tubes, add the assay buffer, the membrane preparation, the radioligand at a concentration typically at or below its Kd value, and varying concentrations of the test compound. For determining total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of a known unlabeled ligand.
-
Incubation: Incubate the mixture for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit Ki) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[7]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Alternative Techniques for Measuring Binding Affinity
While radioligand binding assays are a powerful tool, other label-free techniques are also widely used to characterize small molecule-protein interactions.
Alternative label-free techniques for binding affinity determination.
-
Surface Plasmon Resonance (SPR): This technique measures changes in the refractive index at the surface of a sensor chip when a ligand (in solution) binds to a target protein immobilized on the chip. It provides real-time data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing the target protein, one can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Conclusion: Harnessing Fluorine for Precision Drug Design
The strategic application of fluorine in the design of benzyl piperidine derivatives offers a powerful tool for modulating binding affinity and achieving desired pharmacological profiles. As the presented data illustrates, the effects of fluorination are not always predictable and are highly dependent on the specific molecular context and the target receptor. Therefore, a thorough understanding of the underlying structure-activity relationships, supported by robust experimental data, is crucial for success. By leveraging the principles and methodologies outlined in this guide, researchers can more effectively harness the "fluorine factor" to engineer novel therapeutics with enhanced potency and selectivity.
References
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Available at: [Link]
-
Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl... PubMed. Available at: [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]
-
Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. PMC. Available at: [Link]
-
Evaluation of [18F]fluorinated sigma receptor ligands in the conscious monkey brain. PubMed. Available at: [Link]
-
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. Available at: [Link]
-
Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 | Request PDF. ResearchGate. Available at: [Link]
-
Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. PubMed. Available at: [Link]
-
Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. Available at: [Link]
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available at: [Link]
-
Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC. Available at: [Link]
-
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter | Request PDF. ResearchGate. Available at: [Link]
-
Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents. PubMed. Available at: [Link]
-
Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI. Available at: [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]
-
Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. MDPI. Available at: [Link]
-
The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available at: [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
-
Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ResearchGate. Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]
-
Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. MDPI. Available at: [Link]
-
Capturing Peptide–GPCR Interactions and Their Dynamics. MDPI. Available at: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic Characterization Guide: 4-(2,4-Difluorobenzyl)piperidine HCl
Introduction
4-(2,4-Difluorobenzyl)piperidine HCl (CAS: 106266-04-0) is a critical pharmacophore used in the synthesis of antipsychotics (e.g., Risperidone derivatives) and agrochemicals.[1][2] Its structural integrity relies on the precise stoichiometry of the hydrochloride salt form, which imparts stability and solubility distinct from its free base.
This guide provides a technical comparison of infrared (IR) spectroscopy techniques for characterizing this molecule. It specifically addresses the challenges of analyzing hydrochloride salts and establishes a self-validating protocol for Quality Control (QC) workflows.
Part 1: Comparative Analysis of Analytical Techniques
For the analysis of 4-(2,4-Difluorobenzyl)piperidine HCl, the choice of sampling technique is not merely a matter of convenience but of chemical stability.
Comparison 1: ATR (Attenuated Total Reflectance) vs. KBr Pellet
Recommendation: Diamond ATR is the superior and required method for this hydrochloride salt.
| Feature | Diamond ATR (Recommended) | KBr Pellet (Traditional) |
| Chemical Integrity | High. Non-destructive. No sample modification. | Compromised. High pressure induces ion exchange (R-NH₃⁺Cl⁻ + KBr → R-NH₃⁺Br⁻ + KCl), shifting peak frequencies. |
| Hygroscopicity | Negligible. Short exposure time. | High. KBr is hygroscopic; moisture bands (3400 cm⁻¹) can obscure the N-H region. |
| Throughput | < 2 mins. "Drop and shoot." | > 15 mins. Grinding, pressing, and drying required. |
| Spectral Artifacts | Path length dependent. Peak intensities decrease at higher wavenumbers (correction required). | Christiansen Effect. Scattering causes baseline distortion if particle size is inconsistent. |
Expert Insight: When analyzing HCl salts in KBr, the "Christiansen effect" and ion exchange can cause the broad ammonium band (~2400–3000 cm⁻¹) to shift or split, leading to false-negative QC results. ATR eliminates this variable.
Comparison 2: HCl Salt vs. Free Base (Differentiation)
Distinguishing the salt from the free base is the primary QC objective.
| Spectral Region | HCl Salt (Target) | Free Base (Impurity) |
| 3300–3500 cm⁻¹ | Absent. No sharp peaks. | Present. Sharp N-H stretching vibration (secondary amine). |
| 2400–3000 cm⁻¹ | Broad/Strong. "Ammonium band" (N-H⁺ stretching) overlaps C-H stretches. | Weak/Clean. Only sharp C-H aliphatic stretches (2800–3000 cm⁻¹) are visible. |
| ~1600 cm⁻¹ | Distinct. N-H deformation (bending). | Shifted. N-H bending is weaker or shifted. |
Part 2: Experimental Protocol (ATR-FTIR)
This protocol utilizes a self-validating "Clean-Check-Scan" system to ensure data integrity.
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Parameters: Resolution: 4 cm⁻¹ | Scans: 32 | Range: 4000–600 cm⁻¹.
Step-by-Step Workflow
-
System Validation (The "Zero" State):
-
Clean crystal with Isopropanol (IPA).
-
Run a "Preview" scan. Criteria: Absorbance must be < 0.005 AU across the range. If peaks exist, re-clean.
-
Acquire Background Spectrum (Air).
-
-
Sample Loading:
-
Place ~5 mg of 4-(2,4-Difluorobenzyl)piperidine HCl on the crystal center.
-
Critical: Apply pressure using the anvil until the "Force Gauge" reads optimal (usually 80–100 clicks or specific torque setting).
-
Why? Poor contact results in weak C-F bands (1100–1200 cm⁻¹) and high noise.
-
-
Acquisition & Processing:
-
Cleaning (Cross-Contamination Prevention):
-
Wipe with dry Kimwipe → Wipe with IPA → Wipe with dry Kimwipe.
-
Part 3: Data Interpretation & Visualization
Characteristic Peak Assignment Table
Note: Values are characteristic for 4-(2,4-Difluorobenzyl)piperidine HCl.
| Frequency (cm⁻¹) | Functional Group Assignment | Intensity | Diagnostic Value |
| 2400 – 3000 | N-H⁺ Stretch (Ammonium) | Strong, Broad | Primary ID: Confirms Salt Formation. |
| 2850 – 2950 | C-H Stretch (Piperidine Ring) | Medium, Sharp | Structural Backbone. |
| 1600 – 1620 | C=C Aromatic Stretch | Medium | Aromatic Ring Presence. |
| 1500 – 1510 | C=C Aromatic Stretch | Strong | Aromatic Ring Presence. |
| 1200 – 1250 | C-F Stretch | Very Strong | Specific ID: Confirms Fluorination. |
| 1100 – 1150 | C-F / C-N Stretch | Strong | Fingerprint Verification. |
| 800 – 850 | C-H Out-of-Plane Bending | Medium | Confirms 1,2,4-Substitution Pattern.[1][3][7][8] |
Workflow Visualization
The following diagram illustrates the logical flow for Quality Control analysis, ensuring differentiation between the Salt and Free Base forms.
Caption: Logical decision tree for validating 4-(2,4-Difluorobenzyl)piperidine HCl identity via ATR-FTIR.
References
-
Specac Application Notes. (2018). Should I be using KBr pellets in FTIR Spectroscopy? Specac Ltd. Link
-
Shimadzu Application News. (n.d.). KBr Pellet Method vs. KCl Pellet Method for Hydrochloride Salts.[5] Shimadzu Corporation. Link
-
National Institute of Standards and Technology (NIST). (2023). Piperidine Hydrochloride IR Spectrum.[3][9][10] NIST Chemistry WebBook, SRD 69.[10] Link
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.[3][9] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 106266-04-0|4-(2,4-Difluorobenzoyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. Piperidine hydrochloride [webbook.nist.gov]
Technical Guide: Distinguishing 4-(2,4-Difluorobenzyl)piperidine from its Benzoyl Precursor
Executive Summary
In the synthesis of antipsychotic pharmacophores (specifically Iloperidone and Risperidone derivatives), the reduction of the carbonyl bridge in 4-(2,4-difluorobenzoyl)piperidine to a methylene bridge in 4-(2,4-difluorobenzyl)piperidine is a critical quality control checkpoint.
Failure to distinguish these two species leads to "carry-over" impurities that are difficult to remove in downstream N-alkylation steps. This guide provides a definitive analytical framework to differentiate the Target (Benzyl) from the Precursor (Benzoyl) using IR, NMR, and HPLC methodologies.
Part 1: Chemical Identity & Structural Basis[1][2]
The fundamental difference lies in the linker between the piperidine ring and the difluorophenyl ring. The precursor possesses a ketone (carbonyl) linker, while the target possesses a methylene (saturated) linker.
| Feature | Precursor (Benzoyl) | Target (Benzyl) |
| Chemical Name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | 4-(2,4-Difluorobenzyl)piperidine |
| Common Salt | Hydrochloride (HCl) | Hydrochloride (HCl) |
| CAS (HCl) | 84163-13-3 | 333985-60-7 |
| Formula | ||
| Mol. Weight | 225.24 g/mol (Free Base) | 211.25 g/mol (Free Base) |
| Linker | Carbonyl ( | Methylene ( |
| Polarity | Higher (H-bond acceptor) | Lower (Lipophilic) |
Structural Transformation Diagram
The following diagram illustrates the reduction pathway and the structural shift monitored during analysis.
Figure 1: Structural evolution from the benzoyl precursor to the benzyl target. The loss of the carbonyl oxygen is the primary analytical marker.
Part 2: Spectroscopic Differentiation
Infrared Spectroscopy (FT-IR) - The "Smoking Gun"
The most immediate qualitative test is FT-IR. The carbonyl group in the precursor exhibits a strong, sharp absorbance that is completely absent in the pure target.
-
Precursor Signal: Strong stretching vibration at 1670–1690 cm⁻¹ (Aryl Ketone).
-
Target Signal: Absence of peak in the 1600–1700 cm⁻¹ region (except for C=C aromatic stretches which are weaker and distinct).
Protocol:
-
Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) with the solid HCl salt.
-
Scan range: 4000–400 cm⁻¹.
-
Pass Criteria: Target spectrum must show < 2% absorbance intensity at ~1680 cm⁻¹ relative to the aromatic C-H stretch.
Nuclear Magnetic Resonance (¹H-NMR)
NMR provides quantitative purity data. The diagnostic protons are those located at the "bridge" position.
| Proton Environment | Precursor Shift (δ ppm) | Target Shift (δ ppm) |
| Linker Protons | None (Carbonyl Carbon) | ~2.55 - 2.65 ppm (Doublet, 2H, |
| Methine Proton | ~3.4 ppm (Deshielded by C=O) | ~1.6 - 1.8 ppm (Shielded) |
Causality: In the target, the methylene protons (
Mass Spectrometry (LC-MS)
-
Precursor:
-
Target:
-
differentiation: A mass shift of -14 Da indicates successful reduction.
Part 3: Chromatographic Separation (HPLC)[3]
Separating the secondary amine species requires acidic conditions to suppress silanol interactions (tailing). The Precursor (Ketone) is more polar than the Target (Benzyl) , resulting in distinct elution profiles on Reverse Phase (C18) columns.
Validated HPLC Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Detection: UV @ 254 nm (Aromatic ring absorption).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 15.0 | 90 |
| 20.0 | 90 |
Elution Order Logic
-
Precursor (Benzoyl): The carbonyl oxygen acts as a hydrogen bond acceptor, increasing interaction with the aqueous phase.
-
Retention: Elutes Earlier (Lower
).
-
-
Target (Benzyl): The reduction to a methylene group significantly increases lipophilicity.
-
Retention: Elutes Later (Higher
).
-
Part 4: Analytical Decision Workflow
Use this logic gate to validate the product during process development.
Figure 2: Step-wise analytical decision tree for confirming the synthesis of 4-(2,4-Difluorobenzyl)piperidine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11334359, R-56109 hydrochloride (Precursor). Retrieved from [Link]
- Strupczewski, J.T., et al. (1995).Synthesis and Structure-Activity Relationships of Isoxazole Antipsychotics (Iloperidone). Journal of Medicinal Chemistry.
Sources
A Comparative Guide to the Chromatographic Separation of 4-(2,4-Difluorobenzyl)piperidine and Its Impurities
This guide provides a comprehensive comparison of chromatographic techniques for the separation and analysis of impurities in 4-(2,4-Difluorobenzyl)piperidine, a key intermediate in the synthesis of several pharmaceutical agents. As regulatory scrutiny on impurity profiling intensifies, the selection of an appropriate analytical methodology is paramount to ensure the safety and efficacy of the final drug product. This document delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), offering researchers, scientists, and drug development professionals a robust framework for method selection and development.
Introduction: The Analytical Challenge of 4-(2,4-Difluorobenzyl)piperidine
4-(2,4-Difluorobenzyl)piperidine is a substituted piperidine derivative whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs). The piperidine ring is a common structural motif in many drugs, making its characterization essential during development and quality control.[1] Impurities can arise from the synthetic route, degradation, or storage and may possess undesirable toxicological properties. Therefore, robust analytical methods are required for their detection, quantification, and control.
The primary analytical challenges in the impurity profiling of 4-(2,4-Difluorobenzyl)piperidine lie in the structural similarity of potential impurities to the main compound and the diverse range of their physicochemical properties. This necessitates the development of highly selective and sensitive chromatographic methods.
Understanding Potential Impurities
A thorough understanding of potential impurities is the foundation of any effective analytical method. Impurities in 4-(2,4-Difluorobenzyl)piperidine can be broadly categorized as:
-
Process-Related Impurities: Arising from the manufacturing process, these can include starting materials, intermediates, by-products, and reagents. For instance, the synthesis of related compounds involves reactants like 2,4-difluorobenzoyl chloride and piperazine, which could lead to N-acylated impurities if not properly controlled.[2]
-
Degradation Products: Formed during storage or exposure to stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are essential to identify these potential degradants and develop stability-indicating methods.[3] A potential degradation product could be the corresponding oxime, (E)-4-(2,4-Difluorobenzyl)piperidine Oxime, which has been identified as an impurity in related APIs.[4][5]
-
Isomeric Impurities: Positional isomers or stereoisomers that may be introduced during synthesis.
The following diagram illustrates a logical workflow for identifying and characterizing these impurities.
Caption: Workflow for the identification and structural elucidation of impurities.
Comparative Analysis of Chromatographic Techniques
The selection of the most suitable chromatographic technique depends on the specific analytical requirements, such as the nature of the impurities, the required sensitivity, and the desired throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness.[6] For the separation of 4-(2,4-Difluorobenzyl)piperidine and its impurities, reversed-phase HPLC (RP-HPLC) is the most common approach.
Expertise & Experience: The choice of a C18 column is a logical starting point due to its broad applicability. However, for polar impurities that may elute early with poor retention, a polar-embedded or polar-endcapped C18 column can provide alternative selectivity. The mobile phase composition is critical; a mixture of acetonitrile or methanol with a buffered aqueous phase is typically employed. Given the basic nature of the piperidine moiety, a slightly acidic mobile phase (e.g., using formic acid or ammonium formate) can improve peak shape by ensuring consistent protonation of the analyte and its basic impurities.
Trustworthiness: A well-developed HPLC method should be validated according to ICH guidelines (Q2(R1)) to ensure its reliability.[7] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are crucial to prove the stability-indicating nature of the method, ensuring that all degradation products are resolved from the main peak and from each other.[8]
Data Presentation:
| Parameter | HPLC Method A (Starting Point) | HPLC Method B (Optimized for Polar Impurities) |
| Column | C18, 150 x 4.6 mm, 5 µm | Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B in 20 min | 10-90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm and 280 nm |
Experimental Protocol: RP-HPLC Method Development
-
Column Screening: Evaluate a C18, a C8, and a phenyl-hexyl column to assess different selectivities.
-
Mobile Phase pH Optimization: Screen a pH range from 3.0 to 6.0 to find the optimal peak shape and resolution for the basic analytes.
-
Organic Modifier Selection: Compare acetonitrile and methanol as the organic modifier, as they can offer different selectivities for closely eluting impurities.
-
Gradient Optimization: Adjust the gradient slope and time to ensure adequate separation of all impurities, especially those eluting close to the main peak.
-
Forced Degradation: Subject the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. Analyze the stressed samples using the developed method to confirm its stability-indicating capability.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] For 4-(2,4-Difluorobenzyl)piperidine, which has a moderate boiling point, GC can be a viable option, particularly for identifying residual solvents and certain process-related impurities.
Expertise & Experience: A key consideration for GC analysis of piperidine derivatives is their polarity and potential for peak tailing due to interaction with active sites in the injector and on the column. A mid-polarity column, such as a 5% phenyl-polysiloxane, is a good starting point. Derivatization may be necessary for less volatile or highly polar impurities to improve their chromatographic behavior. However, direct injection without derivatization is preferable for routine quality control to simplify the workflow.[1]
Trustworthiness: GC methods must be validated for their intended purpose. Specificity is critical to ensure that impurities are not co-eluting with the main peak or other components. The use of a mass spectrometric detector (GC-MS) provides high specificity and allows for the identification of unknown impurities based on their mass spectra.[9]
Data Presentation:
| Parameter | GC-FID Method | GC-MS Method |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C | 280 °C |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.0 mL/min |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min | 80 °C (2 min), ramp to 300 °C at 20 °C/min, hold 3 min |
| Detector | FID at 280 °C | MS Transfer Line: 280 °C, Source: 230 °C, Quad: 150 °C |
| Scan Range (MS) | N/A | m/z 40-550 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol.
-
Injection: Use a split injection to avoid overloading the column. Optimize the split ratio to achieve good peak shape and sensitivity.
-
Temperature Program Optimization: Adjust the initial temperature, ramp rate, and final temperature to achieve the best separation of all volatile components.
-
Mass Spectral Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to both HPLC and GC, offering several advantages, particularly for preparative separations and chiral analysis.[10] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol.
Expertise & Experience: SFC operates in the normal-phase mode, offering a different selectivity compared to RP-HPLC. This orthogonality can be highly beneficial for separating impurities that are difficult to resolve by RP-HPLC. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations without generating high backpressures.[11] For preparative SFC, the collection of fractions is simplified as the CO2 evaporates, leaving the analyte in the modifier, which significantly reduces the time required for solvent evaporation compared to preparative HPLC.[12]
Trustworthiness: Modern SFC systems offer excellent reproducibility and are suitable for validated analytical methods. The use of SFC-MS allows for the identification and confirmation of impurities.
Data Presentation:
| Parameter | Analytical SFC Method | Preparative SFC Method |
| Column | Chiralpak AD-H (150 x 4.6 mm, 5 µm) or a suitable achiral column | Corresponding semi-prep or preparative column |
| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine | CO2 / Methanol with 0.1% Diethylamine |
| Gradient/Isocratic | Isocratic or Gradient | Isocratic (for purification) |
| Flow Rate | 3 mL/min | 60 mL/min |
| Back Pressure | 150 bar | 120 bar |
| Column Temperature | 40 °C | 40 °C |
| Detection | UV-Vis or MS | UV-Vis directed fraction collection |
Experimental Workflow: SFC Method Development and Scale-up
Caption: A systematic workflow for SFC method development and scale-up.
Method Comparison Summary
| Feature | HPLC (Reversed-Phase) | GC | SFC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Applicability | Broad applicability for a wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and semi-volatile, thermally stable compounds. | Broad applicability, particularly good for chiral separations and as an orthogonal technique to RP-HPLC. |
| Selectivity | Different from GC and SFC, offering orthogonal separation capabilities. | Based on volatility and polarity. | Orthogonal to RP-HPLC, similar to normal-phase LC. |
| Speed | Moderate analysis times. | Typically faster than HPLC. | Generally faster than HPLC due to lower viscosity of the mobile phase.[11] |
| Solvent Consumption | High consumption of organic solvents. | Low solvent consumption (for sample preparation). | Significantly lower organic solvent consumption ("greener" technique).[13] |
| Preparative Scale | Well-established but can be time-consuming and solvent-intensive. | Not suitable for preparative isolation of non-volatile impurities. | Highly efficient for preparative work with faster solvent removal.[11][12] |
| Detection | UV, PDA, MS, ELSD, etc. | FID, MS, ECD, etc. | UV, MS, ELSD. |
Conclusion and Recommendations
The choice of the optimal chromatographic method for the analysis of 4-(2,4-Difluorobenzyl)piperidine impurities is a multi-faceted decision that depends on the specific analytical goals.
-
For routine quality control and stability testing, a validated stability-indicating RP-HPLC method is the recommended primary technique. Its versatility, robustness, and wide availability make it the industry standard.
-
GC-MS is a valuable complementary technique for the analysis of volatile impurities and residual solvents. Its high sensitivity and specificity are advantageous for these specific applications.
-
SFC offers significant advantages in terms of speed and reduced solvent consumption, making it an excellent choice for high-throughput screening and as an orthogonal method to confirm peak purity. For the isolation of impurities for structural elucidation, preparative SFC is often superior to preparative HPLC due to its efficiency and the ease of solvent removal.[11][12]
A comprehensive impurity profiling strategy should ideally leverage the strengths of these complementary techniques. By employing an integrated approach, researchers and drug development professionals can ensure the thorough characterization and control of impurities in 4-(2,4-Difluorobenzyl)piperidine, ultimately contributing to the development of safer and more effective medicines.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-4-(2,4-Difluorobenzoyl)piperidine OxiMe | 691007-07-5 [chemicalbook.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Indu...impurity profiling of api’s using rp hplc as per | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
